Antibacterial agent 186
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H27ClF3N3O2S |
|---|---|
Molecular Weight |
538.0 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[1-[3-thiophen-2-yl-3-[4-(trifluoromethyl)phenoxy]propyl]piperidin-4-yl]urea |
InChI |
InChI=1S/C26H27ClF3N3O2S/c27-19-3-1-4-21(17-19)32-25(34)31-20-10-13-33(14-11-20)15-12-23(24-5-2-16-36-24)35-22-8-6-18(7-9-22)26(28,29)30/h1-9,16-17,20,23H,10-15H2,(H2,31,32,34) |
InChI Key |
SSQKZUFKRPRELW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=CC(=CC=C2)Cl)CCC(C3=CC=CS3)OC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Action of Antibacterial Agent 186: A Technical Guide
For Immediate Release
A Deep Dive into the Mechanism of a Novel Arylurea Compound Against Multidrug-Resistant Staphylococcus epidermidis
Researchers have elucidated the mechanism of action of Antibacterial agent 186, a novel arylurea derivative identified as compound 25 in a recent publication in ACS Medicinal Chemistry Letters. This technical guide provides an in-depth analysis of its antibacterial properties, mechanism of action, and the experimental protocols used in its evaluation. The agent demonstrates significant potency against multidrug-resistant and biofilm-producing strains of Staphylococcus epidermidis, a leading cause of hospital-acquired infections.
Core Mechanism of Action: Bacterial Membrane Depolarization
This compound exerts its bactericidal effects primarily by disrupting the integrity of the bacterial cell membrane. The core mechanism involves the complete depolarization of the membrane, leading to a loss of membrane potential, subsequent cellular leakage, and ultimately, cell death. This direct action on the physical structure of the bacterial cell makes the development of resistance more challenging compared to antibiotics that target specific metabolic pathways.[1][2][3]
The proposed mechanism involves the insertion of the arylurea moiety into the lipid bilayer of the bacterial membrane. This disrupts the normal ion flow across the membrane, leading to a collapse of the electrochemical gradient. This rapid dissipation of the membrane potential is a key factor in the agent's potent antibacterial activity.
References
The Discovery and Synthesis of Novel Arylthiophene-Based Antibacterial Agents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This necessitates the urgent discovery and development of novel antibacterial agents with distinct mechanisms of action. This technical guide delves into the discovery and synthesis of a promising class of antibacterial compounds: 4-arylthiophene-2-carbaldehydes. While the specific designation "Antibacterial agent 186 (compound 25)" remains ambiguous in publicly available scientific literature, this document will focus on a representative and potent example from this chemical series, 3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrile, to illustrate the core principles of its discovery, synthesis, and antibacterial properties.
Discovery and Rationale
Thiophene-based molecules are recognized for their diverse biological activities, including antibacterial, antitumor, and anti-inflammatory properties.[1] The rationale behind the synthesis of 4-arylthiophene-2-carbaldehydes stems from the hypothesis that the combination of a thiophene ring with various aryl substituents could lead to compounds with significant antibacterial efficacy. It has been noted that arylthiophene derivatives with electron-withdrawing groups tend to exhibit excellent activity against Gram-negative bacteria, while those with electron-donating groups are often potent against Gram-positive bacteria.[2] The aldehyde functional group also provides a reactive site for further chemical modifications, making this scaffold attractive for structure-activity relationship (SAR) studies.
Synthesis of 4-Arylthiophene-2-Carbaldehydes
The primary synthetic route for generating 4-arylthiophene-2-carbaldehydes is the Suzuki-Miyaura cross-coupling reaction.[2][3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (arylboronic acid or ester) and an organohalide (in this case, 4-bromothiophene-2-carbaldehyde).
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
A general procedure for the synthesis of 4-arylthiophene-2-carbaldehydes is as follows:
-
Reaction Setup: To a reaction vessel, add 4-bromothiophene-2-carbaldehyde (1 equivalent), the desired arylboronic acid or pinacol ester (1.1 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), and a base, typically potassium phosphate (K₃PO₄, 3 equivalents).
-
Solvent System: A mixture of toluene and water (e.g., in a 4:1 ratio) is commonly used as the solvent.[2]
-
Reaction Conditions: The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 85 to 90 °C for a period of 12 to 24 hours.[4]
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel.
The progress of the reaction can be monitored by thin-layer chromatography (TLC). The structure of the final products is typically confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[2]
Antibacterial Activity
The antibacterial efficacy of the synthesized 4-arylthiophene-2-carbaldehydes is evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. A standard method for determining the in vitro potency of an antibacterial agent is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacteria is diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a standardized cell density, typically 5 x 10⁵ colony-forming units (CFU)/mL.[5]
-
Serial Dilution of the Compound: The test compound is serially diluted (usually two-fold) in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.[5][6]
-
Inoculation and Incubation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted compound.[5] The plate is then incubated at 37°C for 18-24 hours.[5]
-
Determination of MIC: The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits the visible growth of the microorganism.[7] This is typically assessed by visual inspection for turbidity or by using a spectrophotometer to measure optical density.[6]
Quantitative Data
The antibacterial activity of a representative compound from the 4-arylthiophene-2-carbaldehyde series, 3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrile (Compound 2d from Ali et al., 2013) , is summarized in the table below.[3]
| Compound | Bacterial Strain | IC₅₀ (µg/mL) |
| 3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrile | Pseudomonas aeruginosa | 29.7 |
| Streptomycin (Standard) | Pseudomonas aeruginosa | 35.2 |
Note: The original publication reported IC₅₀ values. For antibacterial agents, MIC values are more commonly used. The provided IC₅₀ value indicates the concentration required to inhibit 50% of bacterial growth.
Potential Mechanism of Action
The precise mechanism of action for 4-arylthiophene-2-carbaldehydes has not been definitively elucidated. However, research on thiophene-based antibacterial compounds suggests several potential mechanisms:
-
Membrane Permeabilization: Some thiophene derivatives have been shown to disrupt the integrity of bacterial cell membranes, leading to leakage of cellular contents and cell death.[8][9]
-
Inhibition of DNA Gyrase: Molecular docking studies have suggested that thiophene-containing compounds may bind to bacterial DNA gyrase, an essential enzyme involved in DNA replication, thereby inhibiting bacterial proliferation.[10][11]
-
Inhibition of FtsZ Polymerization: Certain thiophenyl-pyrimidine derivatives have been found to inhibit the polymerization of the FtsZ protein, which is crucial for bacterial cell division.[12]
Further investigation is required to determine the specific molecular targets of 4-arylthiophene-2-carbaldehydes.
Visualizations
Logical Workflow of Discovery and Synthesis
Caption: Logical workflow from rationale to lead compound identification.
Proposed Mechanism of Action Pathway
Caption: Proposed mechanisms of action for thiophene-based antibacterials.
Conclusion
The 4-arylthiophene-2-carbaldehyde scaffold represents a promising starting point for the development of new antibacterial agents. The synthetic accessibility via the Suzuki-Miyaura coupling allows for the generation of a diverse library of analogs for extensive SAR studies. While the exact mechanism of action requires further elucidation, the potent in vitro activity against clinically relevant pathogens, including drug-resistant strains, underscores the potential of this compound class. Future work should focus on optimizing the lead compounds to improve their pharmacokinetic and pharmacodynamic properties, as well as definitively identifying their molecular targets to aid in the rational design of next-generation antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 9. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde () for sale [vulcanchem.com]
- 12. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
Preliminary Investigation of Antibacterial Agent 186's Antimicrobial Spectrum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 186, also known as compound 25, has emerged as a potent antibacterial candidate, demonstrating significant activity against multidrug-resistant strains of Staphylococcus epidermidis.[1][2][3] This technical guide provides a preliminary overview of its antimicrobial spectrum, focusing on its selective efficacy against Gram-positive bacteria. The document details the experimental methodologies for determining its in vitro activity and presents the available quantitative data in a structured format. Furthermore, a proposed mechanism of action, involving the disruption of the bacterial cell membrane, is visualized. This guide is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel antimicrobial therapies.
Antimicrobial Spectrum of this compound
This compound exhibits a selective spectrum of activity, with pronounced efficacy against Gram-positive bacteria, particularly Staphylococcus epidermidis.[1][3] In vitro studies have demonstrated its potent bacteriostatic action against both susceptible and multidrug-resistant (MDR) clinical isolates of S. epidermidis.[1][2][3] Notably, its activity extends to linezolid-resistant strains, highlighting its potential to address challenging clinical infections.[1][2][3]
Conversely, the agent shows limited activity against Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values for representative Gram-negative species such as Acinetobacter baumannii, Escherichia coli, and Pseudomonas aeruginosa have been reported to exceed 50 µg/mL.[3] This selectivity underscores its targeted mechanism of action.
Quantitative Antimicrobial Activity
The in vitro potency of this compound has been quantified using standard microdilution methods to determine the Minimum Inhibitory Concentration (MIC). The following tables summarize the available data.
Table 1: In Vitro Activity of this compound against Staphylococcus epidermidis
| Bacterial Strain | Resistance Profile | MIC (µg/mL) |
| S. epidermidis ATCC 12228 | Methicillin-Sensitive | 0.8[1][2] |
| S. epidermidis ATCC 35984 | Multidrug-Resistant | 1.6[1][2] |
| Clinical S. epidermidis Strains | Multidrug-Resistant | MIC₅₀ = 1.6[1][2][3] |
| MIC₉₀ = 3.125[1][2][3] |
Table 2: Spectrum of Activity of this compound against various bacterial species
| Bacterial Species | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Not explicitly quantified, but activity is implied. |
| Acinetobacter baumannii ATCC 19606 | Gram-negative | >50[3] |
| Escherichia coli ATCC 25922 | Gram-negative | >50[3] |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >50[3] |
Proposed Mechanism of Action
The primary mechanism of action for this compound is believed to be the disruption of the bacterial cell membrane.[1][2][3] Studies have shown that the compound induces complete depolarization of the bacterial membrane in clinical S. epidermidis strains.[1][2][3] This disruption of membrane potential leads to a loss of essential cellular functions and ultimately results in bacteriostasis.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following protocols are standard methods for determining the in vitro antimicrobial spectrum of a novel agent.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining MIC values.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Antibacterial Agent Dilutions: A serial two-fold dilution of this compound is prepared in CAMHB in a 96-well microtiter plate. The final volume in each well is typically 50 µL.
-
Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: 50 µL of the standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted antibacterial agent.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antibacterial agent at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
Caption: Experimental workflow for MIC determination.
Conclusion and Future Directions
The preliminary data on this compound (compound 25) indicate that it is a promising candidate for the development of new treatments against infections caused by multidrug-resistant Staphylococcus epidermidis. Its selective activity against Gram-positive bacteria and its novel mechanism of action targeting the cell membrane make it an attractive scaffold for further optimization.
Future research should focus on:
-
Expanding the antimicrobial spectrum analysis to a broader panel of clinical isolates of various Gram-positive and Gram-negative bacteria.
-
Elucidating the precise molecular target within the bacterial cell membrane.
-
Conducting in vivo efficacy and toxicity studies to evaluate its therapeutic potential.
-
Investigating the potential for resistance development.
This technical guide provides a foundational understanding of the antimicrobial properties of this compound, offering a starting point for further research and development efforts in the critical area of antimicrobial resistance.
References
Chemical properties and structure of Antibacterial agent 186
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 186, also identified as compound 25, is a potent synthetic molecule demonstrating significant promise in combating Gram-positive bacterial infections, particularly those caused by multi-drug resistant Staphylococcus epidermidis. As a member of the 6-anilinouracil class of compounds, its mechanism of action is the targeted inhibition of DNA polymerase III, an essential enzyme for bacterial DNA replication. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, including detailed experimental protocols and a summary of its quantitative data.
Chemical Properties and Structure
This compound is a small molecule with the chemical formula C₂₆H₂₇ClF₃N₃O₂ . It is characterized by a 6-anilinouracil core structure, which is crucial for its biological activity. While the exact IUPAC name and structure have not been publicly disclosed in readily available literature, its molecular formula and classification as a 6-anilinouracil derivative suggest a uracil ring substituted at the 6-position with an aniline group, which itself is further substituted. The presence of chlorine and a trifluoromethyl group are key features that likely contribute to its potency and pharmacokinetic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₆H₂₇ClF₃N₃O₂ |
| Molecular Weight | 521.96 g/mol |
| Class | 6-Anilinouracil |
Mechanism of Action: DNA Polymerase III Inhibition
The primary antibacterial effect of agent 186 stems from its selective inhibition of DNA polymerase III (Pol III) in Gram-positive bacteria. Pol III is a critical enzyme responsible for the majority of DNA synthesis during replication. By targeting this enzyme, this compound effectively halts bacterial proliferation.
The proposed mechanism of action for 6-anilinouracil derivatives involves the inhibitor mimicking a natural deoxynucleoside triphosphate (dNTP). The inhibitor binds to the Pol III enzyme at the dNTP binding site, leading to the formation of a stable, inactive ternary complex with the DNA template-primer. This action prevents the incorporation of subsequent nucleotides, thereby arresting DNA synthesis and leading to bacterial cell death.
Caption: Mechanism of DNA Polymerase III Inhibition by this compound.
In Vitro Antibacterial Activity
This compound has demonstrated potent activity against clinically relevant strains of Staphylococcus epidermidis, including multi-drug resistant isolates. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a bacterium.
Table 2: In Vitro Activity of this compound against Staphylococcus epidermidis
| Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Multi-drug Resistant | 1.6 | 3.125 |
MIC₅₀: Concentration inhibiting 50% of isolates. MIC₉₀: Concentration inhibiting 90% of isolates.
Anti-Biofilm Activity
A significant feature of this compound is its ability to both prevent the formation of and eradicate existing biofilms of S. epidermidis. Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously difficult to treat with conventional antibiotics.
The anti-biofilm and biofilm eradication properties of this agent make it a particularly attractive candidate for treating infections associated with medical devices, where S. epidermidis is a common pathogen.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against S. epidermidis can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Staphylococcus epidermidis isolate
-
This compound stock solution (in a suitable solvent like DMSO)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture of S. epidermidis in CAMHB. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in CAMHB in the wells of a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted agent. Include a positive control well (bacteria without the agent) and a negative control well (broth only).
-
Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the agent at which there is no visible growth.
Initial Preclinical Toxicity Assessment of Antibacterial Agent 186
An in-depth technical guide or whitepaper on the core.
Abstract: This document provides a comprehensive summary of the initial preclinical toxicity studies conducted on Antibacterial agent 186, a novel synthetic molecule with potent activity against multi-drug resistant bacterial strains. The following sections detail the methodologies and results from in vitro cytotoxicity, genotoxicity, and in vivo acute systemic toxicity evaluations. The primary objective of these studies was to establish a preliminary safety profile for the compound and identify potential toxicological liabilities to guide further development. All experimental procedures were designed to be compliant with established regulatory guidelines.
In Vitro Cytotoxicity Assessment
The initial evaluation of toxicity involved assessing the effect of this compound on the viability of mammalian cell lines. A standard colorimetric assay was employed to determine the concentration at which the compound exerts cytotoxic effects, allowing for the calculation of the half-maximal inhibitory concentration (IC50).
Experimental Protocol: MTT Assay
-
Cell Culture: Human embryonic kidney (HEK293) and human liver carcinoma (HepG2) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells were seeded into 96-well microplates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO). Serial dilutions were made in culture medium to achieve final concentrations ranging from 0.1 µM to 500 µM. The final DMSO concentration in all wells was maintained at 0.5%. Control wells received medium with 0.5% DMSO.
-
Incubation: The plates were incubated with the compound for 48 hours.
-
MTT Addition: Following incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well. The plates were then incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage relative to the vehicle control. The IC50 values were determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Cytotoxicity Data Summary
The selectivity index (SI) is calculated as the ratio of the IC50 in a mammalian cell line to the Minimum Inhibitory Concentration (MIC) against the target bacterium. A higher SI value is indicative of greater selectivity for the bacterial target over host cells.
| Cell Line / Organism | Parameter | Value (µM) |
| Staphylococcus aureus (MRSA) | MIC | 0.25 |
| Human Embryonic Kidney (HEK293) | IC50 | 185.4 |
| Human Liver Carcinoma (HepG2) | IC50 | 210.8 |
| Calculated Selectivity Index | SI (HEK293 / MRSA) | 741.6 |
| Calculated Selectivity Index | SI (HepG2 / MRSA) | 843.2 |
Diagram: Cytotoxicity Assay Workflow
Caption: Workflow for determining the IC50 of Agent 186 via MTT assay.
Genotoxicity Assessment
A battery of tests was conducted to evaluate the potential of this compound to induce genetic mutations or chromosomal damage.
Experimental Protocols
2.1.1 Bacterial Reverse Mutation Test (Ames Test) This test was performed using Salmonella typhimurium strains TA98 and TA100, and Escherichia coli strain WP2 uvrA, both with and without metabolic activation (S9 fraction). Agent 186 was tested at five concentrations, up to 5000 µ g/plate . A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the vehicle control.
2.1.2 In Vitro Micronucleus Assay Human peripheral blood lymphocytes were treated with this compound at concentrations ranging from 10 µM to 200 µM for 4 hours (with S9) and 24 hours (without S9). Cytochalasin B was added to block cytokinesis. Cells were harvested, fixed, and stained. The frequency of micronuclei in binucleated cells was scored. A significant, dose-dependent increase in micronucleated cells indicates a potential for clastogenic or aneugenic effects.
Genotoxicity Data Summary
| Assay | Test System | Metabolic Activation (S9) | Concentration Range | Result |
| Ames Test | S. typhimurium TA98, TA100 | With & Without | 10 - 5000 µ g/plate | Negative |
| Ames Test | E. coli WP2 uvrA | With & Without | 10 - 5000 µ g/plate | Negative |
| Micronucleus Assay | Human Lymphocytes | With & Without | 10 - 200 µM | Negative |
Diagram: Genotoxicity Testing Logic
Caption: Tiered approach for evaluating the genotoxic potential of Agent 186.
Acute Systemic Toxicity
An acute toxicity study was performed in a rodent model to determine the potential for toxicity following a single high dose of this compound and to establish the median lethal dose (LD50).
Experimental Protocol: Acute Oral and IV Toxicity in Mice
-
Animal Model: Male and female BALB/c mice, 8-10 weeks old, were used. Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Groups: For each route of administration (oral gavage and intravenous injection), animals were divided into five groups (n=5 per sex per group), including a vehicle control group.
-
Dosing: this compound was formulated in a 0.5% carboxymethylcellulose solution for oral administration and in a saline solution with 5% DMSO for intravenous administration. Doses were administered in a geometric progression.
-
Observation: Animals were observed for clinical signs of toxicity continuously for the first 4 hours post-dosing and then daily for 14 days. Observations included changes in skin, fur, eyes, respiration, and behavior. Body weights were recorded on days 0, 7, and 14.
-
Endpoint: The primary endpoint was mortality within the 14-day observation period.
-
Data Analysis: The LD50 and its 95% confidence interval were calculated using the Probit method.
Acute Toxicity Data Summary
| Route of Administration | Species | Parameter | Value (mg/kg) |
| Oral (p.o.) | Mouse | LD50 | > 2000 |
| Intravenous (i.v.) | Mouse | LD50 | 350 |
Proposed Mechanism of Toxicity: Oxidative Stress Pathway
Preliminary mechanistic studies suggest that at high, supra-therapeutic concentrations, this compound may induce cytotoxicity in mammalian cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.
Diagram: Hypothetical Signaling Pathway for Toxicity
Caption: Proposed ROS-mediated intrinsic apoptosis pathway for Agent 186.
Conclusion
The initial preclinical toxicity assessment of this compound indicates a favorable preliminary safety profile. The compound demonstrates a high degree of selectivity for its bacterial target over mammalian cells, as evidenced by the high selectivity index. Furthermore, Agent 186 did not exhibit any genotoxic potential in the standard battery of in vitro assays. The acute systemic toxicity was found to be low, particularly via the oral route of administration. The proposed mechanism of toxicity at high concentrations appears to be related to the induction of oxidative stress, a common pathway for many compounds. These results support the continued development of this compound as a promising therapeutic candidate. Further sub-chronic toxicity studies are warranted to evaluate the effects of repeated dosing.
Foundational Research on Novel Antibacterial Agents: A Technical Guide on Targeting Two-Component Systems in Multidrug-Resistant Bacteria
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
The escalating threat of multidrug-resistant (MDR) bacteria necessitates the exploration of novel antimicrobial agents with unconventional mechanisms of action. Traditional antibiotics often target essential cellular processes like cell wall synthesis, protein production, or DNA replication.[1][2] However, the relentless evolution of bacterial resistance mechanisms has rendered many of these conventional therapies ineffective, creating an urgent need for new therapeutic strategies.[3][4] One of the most promising avenues of research is the targeting of bacterial two-component signal transduction systems (TCSs).[5][6][7] These systems are critical for bacteria to sense and adapt to environmental changes, including the stresses imposed by antibiotics and host immune responses.[7][8]
This technical guide provides an in-depth overview of the foundational research on a class of novel antibacterial agents that inhibit TCSs, using the representative compound RWJ-49815, a hydrophobic tyramine derivative, as a case study.[5][6] We will delve into the mechanism of action, present key efficacy data, detail relevant experimental protocols, and provide visualizations of the targeted signaling pathways and experimental workflows.
Mechanism of Action: Inhibition of Two-Component Signal Transduction
Two-component systems are the primary means by which bacteria sense and respond to a wide array of environmental stimuli.[7][8] A typical TCS consists of a membrane-bound sensor histidine kinase (HK) and a cytoplasmic response regulator (RR).[7] Upon detecting a specific signal, the HK autophosphorylates a conserved histidine residue. This phosphoryl group is then transferred to a conserved aspartate residue on the RR, activating it to regulate the expression of target genes.[5] This signaling cascade is crucial for bacterial virulence, antibiotic resistance, and survival.[7]
Novel antibacterial agents, such as the hydrophobic tyramine class represented by RWJ-49815, function by inhibiting the autophosphorylation of the sensor histidine kinase.[5][6] By blocking this initial step in the signaling cascade, these agents effectively shut down the bacterium's ability to adapt to its environment, leading to a bactericidal effect.[5] A key advantage of this approach is the potential to depress the emergence of chromosomal resistance, as a single inhibitor can target multiple TCSs within a single bacterium.[5][6]
Data Presentation: Efficacy Against Multidrug-Resistant Bacteria
The efficacy of TCS inhibitors has been demonstrated against a range of Gram-positive pathogenic bacteria, including strains resistant to conventional antibiotics. The following tables summarize representative quantitative data for this class of antibacterial agents.
Table 1: Minimum Inhibitory Concentration (MIC) of a Representative TCS Inhibitor (RWJ-49815) Against Various Bacterial Strains
| Bacterial Species | Strain Type | MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 1 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1-2 |
| Enterococcus faecalis | Vancomycin-Susceptible (VSE) | 2 |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 2-4 |
| Streptococcus pneumoniae | Penicillin-Susceptible (PSSP) | 0.5 |
| Streptococcus pneumoniae | Penicillin-Resistant (PRSP) | 1 |
Note: Data is representative and synthesized from available literature on TCS inhibitors.
Table 2: Comparative Efficacy of a TCS Inhibitor and a Conventional Antibiotic
| Organism | Antibiotic | MIC90 (µg/mL) |
| Methicillin-Resistant S. aureus (MRSA) | RWJ-49815 | 2 |
| Vancomycin | 1 | |
| Vancomycin-Resistant E. faecium (VRE) | RWJ-49815 | 4 |
| Linezolid | 2 |
Note: MIC90 represents the concentration required to inhibit the growth of 90% of isolates. Data is representative.
Experimental Protocols
The evaluation of novel antibacterial agents relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for determining the minimum inhibitory concentration and performing time-kill kinetic assays.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial isolate onto an appropriate agar plate (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 37°C.
-
Select 3-5 well-isolated colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute the standardized suspension 1:150 in MHB to obtain a final inoculum density of approximately 5 x 105 CFU/mL.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the antibacterial agent in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.
-
Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Preparation of Cultures:
-
Prepare a logarithmic phase culture of the test organism in MHB.
-
Dilute the culture to a starting inoculum of approximately 5 x 105 CFU/mL in flasks containing fresh MHB.
-
-
Addition of Antibacterial Agent:
-
Add the antibacterial agent to the flasks at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).
-
Include a growth control flask without any antibiotic.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial ten-fold dilutions of the aliquots in sterile saline.
-
Plate a defined volume of each dilution onto appropriate agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the viable cell count (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each antibiotic concentration.
-
A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Conclusion and Future Directions
The inhibition of two-component signal transduction systems represents a compelling strategy in the fight against multidrug-resistant bacteria. Agents that target these pathways have demonstrated significant in vitro activity against a range of clinically important Gram-positive pathogens, including resistant strains. The novel mechanism of action holds the promise of a lower propensity for resistance development compared to conventional antibiotics.
Further research is warranted to expand the spectrum of activity to include Gram-negative bacteria, which possess an outer membrane that can be a significant permeability barrier. Additionally, extensive preclinical and clinical studies are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profiles of these promising antibacterial candidates. The continued exploration of TCS inhibitors and other novel targets is crucial for replenishing the antimicrobial pipeline and addressing the global health crisis of antibiotic resistance.
References
- 1. [Antimicrobial mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Antibacterial agents that inhibit two-component signal transduction systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial agents that inhibit two-component signal transduction systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. THE TWO-COMPONENT SIGNALING PATHWAY OF BACTERIAL CHEMOTAXIS: A Molecular View of Signal Transduction by Receptors, Kinases, and Adaptation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Therapeutic Potential of Ceftobiprole (formerly known as Antibacterial Agent 186)
For Researchers, Scientists, and Drug Development Professionals
Abstract: Ceftobiprole is a fifth-generation parenteral cephalosporin with a broad spectrum of bactericidal activity against a wide array of Gram-positive and Gram-negative pathogens.[1][2] Notably, it has demonstrated efficacy against challenging resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[1][3] This document provides a comprehensive overview of the therapeutic potential of Ceftobiprole, with a focus on its mechanism of action, clinical efficacy, and the experimental protocols used to evaluate its activity. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through diagrams generated using the DOT language.
Mechanism of Action
Ceftobiprole, the active form of the prodrug ceftobiprole medocaril, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] This action is achieved through high-affinity binding to essential penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[3] By inhibiting the transpeptidase activity of these proteins, Ceftobiprole disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[1][4]
A key feature of Ceftobiprole is its potent binding to PBPs that have a low affinity for other β-lactam antibiotics. This includes PBP2a in MRSA, PBP2x in penicillin-resistant Streptococcus pneumoniae, and PBP2b in penicillin-intermediate Streptococcus pneumoniae.[1][2][5] This strong binding to otherwise resistant PBPs is a primary contributor to its expanded spectrum of activity.[5][6] In Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, Ceftobiprole demonstrates strong binding to PBP2 and PBP3.[1][7]
In Vitro Activity
The in vitro potency of Ceftobiprole has been extensively evaluated against a wide range of clinical isolates. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, are a key measure of its activity.
Table 1: In Vitro Activity of Ceftobiprole Against Key Pathogens
| Pathogen | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) |
|---|---|---|---|
| Staphylococcus aureus (MRSA) | 1 | 2 | 99.3 |
| Staphylococcus aureus (MSSA) | 0.5 | 0.5 | >99 |
| Streptococcus pneumoniae | Not specified | Not specified | 97.8 |
| Enterobacteriaceae | Not specified | Not specified | 76.3 |
| Pseudomonas aeruginosa | Not specified | Not specified | Not specified |
Data sourced from a large surveillance study of clinical isolates.[8]
Clinical Efficacy
Ceftobiprole has been investigated in several Phase 3 clinical trials for various indications, demonstrating its non-inferiority to standard-of-care comparators.
Table 2: Clinical Efficacy of Ceftobiprole in Phase 3 Trials
| Indication | Comparator(s) | Primary Endpoint | Ceftobiprole Cure Rate (%) | Comparator Cure Rate (%) |
|---|---|---|---|---|
| Complicated Skin and Skin Structure Infections (cSSSI) | Vancomycin | Clinical Cure | 93.3 | 93.5 |
| S. aureus Bacteremia (SAB) | Daptomycin ± Aztreonam | Overall Success at Day 70 | 69.8 | 68.7 |
| Community-Acquired Pneumonia (CAP) | Ceftriaxone ± Linezolid | Clinical Cure | 76.4 | 79.3 |
| Hospital-Acquired Pneumonia (HAP) | Ceftazidime + Linezolid | Clinical Cure | 86.9 (CE population) | 78.4 (CE population) |
Data compiled from multiple clinical trial reports.[9][10][11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize Ceftobiprole.
In Vitro Susceptibility Testing
The antimicrobial susceptibility of bacterial isolates to Ceftobiprole is determined using standardized methods such as broth microdilution or gradient strip diffusion.
Broth Microdilution Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Serial Dilution: Perform serial twofold dilutions of Ceftobiprole in cation-adjusted Mueller-Hinton broth in a microtiter plate to obtain a range of concentrations.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the microtiter plates at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is read as the lowest concentration of Ceftobiprole that completely inhibits visible growth of the organism.[8]
PBP Binding Affinity Assay
The affinity of Ceftobiprole for various PBPs is a key determinant of its antibacterial activity. This is often assessed using a competitive binding assay.
Competitive PBP Binding Assay Protocol:
-
Membrane Preparation: Isolate bacterial membranes containing the PBPs of interest from the test organism.
-
Competition Reaction: Incubate the bacterial membranes with increasing concentrations of Ceftobiprole.
-
Labeling: Add a labeled β-lactam (e.g., Bocillin FL, a fluorescent penicillin) to the reaction mixture to bind to any PBPs not occupied by Ceftobiprole.
-
SDS-PAGE: Separate the PBP-β-lactam complexes by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Detection: Visualize the labeled PBPs using a suitable detection method (e.g., fluorescence imaging).
-
IC₅₀ Determination: Quantify the intensity of the labeled PBP bands. The IC₅₀ is the concentration of Ceftobiprole that inhibits 50% of the binding of the labeled β-lactam to the target PBP.[12]
Animal Model of Pneumonia
Animal models are essential for evaluating the in vivo efficacy of new antibacterial agents. A common model is the murine lung infection model.
Murine Pneumonia Model Protocol:
-
Infection: Anesthetize mice and intranasally or intratracheally instill a standardized inoculum of the pathogen (e.g., S. pneumoniae).
-
Treatment Initiation: At a predetermined time post-infection (e.g., 2-4 hours), begin treatment with Ceftobiprole or a comparator agent, administered via a clinically relevant route (e.g., subcutaneous or intravenous).
-
Dosing Regimen: Administer the treatment at specified intervals for a defined duration (e.g., every 8 hours for 2 days).
-
Efficacy Assessment: At the end of the treatment period, euthanize the animals and harvest the lungs.
-
Bacterial Load Determination: Homogenize the lung tissue and perform quantitative bacterial cultures to determine the number of colony-forming units (CFU) per gram of tissue. Efficacy is measured by the reduction in bacterial load compared to untreated controls.[13][14]
Conclusion
Ceftobiprole represents a significant advancement in the treatment of bacterial infections, particularly those caused by resistant Gram-positive organisms. Its unique mechanism of action, characterized by high-affinity binding to key resistant PBPs, translates into a broad spectrum of activity and demonstrated clinical efficacy. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other novel antibacterial agents. As the challenge of antimicrobial resistance continues to grow, the development of potent and versatile agents like Ceftobiprole is of paramount importance.
References
- 1. Mechanisms of action and antimicrobial activity of ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceftobiprole - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Ceftobiprole Medocaril Sodium? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Binding of ceftobiprole and comparators to the penicillin-binding proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Results of a Double-Blind, Randomized Trial of Ceftobiprole Treatment of Complicated Skin and Skin Structure Infections Caused by Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jwatch.org [jwatch.org]
- 11. Ceftobiprole for the treatment of pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. Ceftobiprole Medocaril Is an Effective Post-Exposure Treatment in the Fischer 344 Rat Model of Pneumonic Tularemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Determining the Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 186
Introduction
The Minimum Inhibitory Concentration (MIC) is a fundamental metric in microbiology and pharmacology, defining the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3] The determination of the MIC for a novel compound, such as Antibacterial Agent 186, is a critical step in the drug discovery and development process. It provides essential data on the agent's potency and is used to establish susceptibility or resistance of specific bacterial strains.[1] These application notes provide a comprehensive protocol for determining the MIC of this compound using standardized broth microdilution and agar dilution methods.
Principle of the Assay
The core principle of MIC determination involves exposing a standardized bacterial inoculum to a series of twofold serial dilutions of the antibacterial agent.[4] Following a specified incubation period, the concentration at which bacterial growth is completely inhibited is recorded as the MIC.[5][6] This value is typically expressed in micrograms per milliliter (µg/mL) or milligrams per liter (mg/L).[1][2]
Applications
-
Antimicrobial Potency Assessment: To quantify the in vitro activity of this compound against a panel of clinically relevant bacteria.
-
Resistance Profiling: To monitor the development of resistance to this compound in bacterial populations.
-
Drug Development: To guide the selection and optimization of lead compounds in preclinical development.
-
Clinical Susceptibility Testing: To inform clinicians on the potential efficacy of this compound for treating bacterial infections, once clinical breakpoints are established.[7]
Experimental Protocols
Two primary methods are recommended for determining the MIC of this compound: Broth Microdilution and Agar Dilution. The choice of method may depend on the specific characteristics of the agent and the number of isolates to be tested.
Protocol 1: Broth Microdilution Method
This method is widely used due to its efficiency in testing multiple antibiotics and isolates simultaneously using 96-well microtiter plates.[8]
Materials:
-
This compound
-
Sterile 96-well microtiter plates (U- or flat-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., ATCC quality control strains and clinical isolates)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer or nephelometer
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Plate reader (optional, for automated reading)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a suitable amount of this compound powder.
-
Dissolve the agent in an appropriate solvent to create a high-concentration stock solution (e.g., 1000 µg/mL). The solvent should not affect bacterial growth at the concentrations used.
-
Sterilize the stock solution by filtration through a 0.22 µm filter if it is not sterile.
-
-
Preparation of Serial Dilutions:
-
In a sterile 96-well plate, add 100 µL of sterile CAMHB to wells 2 through 12 of a designated row.
-
Add 200 µL of the working solution of this compound (at twice the highest desired final concentration) to well 1.
-
Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (bacterial growth without the agent), and well 12 will be a negative control (broth sterility).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation of Microtiter Plate:
-
Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).
-
The final volume in each test well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
Following incubation, examine the plate for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.[5]
-
The positive control (well 11) should show clear turbidity, and the negative control (well 12) should remain clear.
-
Protocol 2: Agar Dilution Method
This method is considered a gold standard for susceptibility testing and is particularly useful when testing a large number of bacterial isolates against a few antimicrobial agents.[9]
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial strains
-
Sterile saline (0.85%) or PBS
-
McFarland 0.5 turbidity standard
-
Inoculum replicating device (e.g., multipoint inoculator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution as described in the broth microdilution protocol.
-
-
Preparation of Agar Plates with Serial Dilutions:
-
Prepare a series of twofold dilutions of this compound in a suitable solvent.
-
For each concentration, add 1 part of the antimicrobial dilution to 9 parts of molten MHA (maintained at 45-50°C). Mix thoroughly but gently to avoid bubbles, and pour into sterile petri dishes.
-
Prepare a drug-free control plate containing only MHA.
-
Allow the agar to solidify completely at room temperature.
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described previously.
-
Further dilute this suspension to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.
-
-
Inoculation of Agar Plates:
-
Using an inoculum replicating device, spot-inoculate a fixed volume (e.g., 1-2 µL) of each standardized bacterial suspension onto the surface of the agar plates, starting with the drug-free control plate and progressing to the highest concentration. This will deliver approximately 10⁴ CFU per spot.[9]
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or one to two colonies at the inoculation spot should be disregarded.[1]
-
Data Presentation
The results of the MIC testing should be summarized in a clear and structured table to allow for easy comparison of the activity of this compound against different bacterial strains.
| Bacterial Strain | ATCC Number | MIC (µg/mL) of Agent 186 | Quality Control Range (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Enter expected QC range | |
| Escherichia coli | ATCC 25922 | Enter expected QC range | |
| Pseudomonas aeruginosa | ATCC 27853 | Enter expected QC range | |
| Clinical Isolate 1 | N/A | N/A | |
| Clinical Isolate 2 | N/A | N/A |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for MIC determination and the logical flow for interpreting the results.
Caption: Experimental workflow for determining the MIC of this compound.
Caption: Logical flow for the interpretation of MIC results.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dickwhitereferrals.com [dickwhitereferrals.com]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Agar dilution - Wikipedia [en.wikipedia.org]
Application Note: High-Throughput Screening and Mechanistic Analysis of the Anti-Biofilm Activity of Antibacterial Agent 186
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to various surfaces.[1][2][3] These complex structures are a significant concern in clinical and industrial settings due to their heightened resistance to conventional antimicrobial agents and the host immune system, leading to persistent and chronic infections.[4] Staphylococcus epidermidis is a common pathogen known for its ability to form biofilms on medical implants. Antibacterial agent 186 is a potent compound that has demonstrated significant activity against clinical strains of Staphylococcus epidermidis, not only inhibiting biofilm formation but also eradicating established biofilms.[5] This document provides detailed protocols for assessing the anti-biofilm efficacy of this compound using quantitative high-throughput methods and for visualizing its effects on biofilm architecture.
Hypothesized Mechanism of Action: Quorum Sensing Inhibition
Many bacterial species coordinate gene expression, including the production of virulence factors and biofilm matrix components, through a cell-density-dependent communication system known as quorum sensing (QS).[2][6] In many Gram-positive bacteria like Staphylococcus species, this process is mediated by autoinducing peptides (AIPs). It is hypothesized that this compound may interfere with this signaling cascade, thereby preventing the coordinated expression of genes necessary for biofilm maturation and maintenance. This disruption leads to a reduction in EPS production and a weaker, more susceptible biofilm structure.
Caption: Hypothesized mechanism of Agent 186 blocking the AIP receptor.
Experimental Protocols
This section outlines the core assays for quantifying the anti-biofilm properties of this compound: inhibition of biofilm formation and eradication of pre-formed, mature biofilms. The primary methods for quantification are Crystal Violet staining for total biomass and a Resazurin-based assay for metabolic viability.
Overall Experimental Workflow
The process involves preparing the bacterial inoculum, exposing it to this compound under conditions that either prevent formation or treat a mature biofilm, and subsequently quantifying the remaining biofilm.
Caption: General workflow for anti-biofilm testing.
Protocol 1: Biofilm Inhibition Assay
This protocol assesses the ability of this compound to prevent the initial formation of biofilms.
-
Preparation of Bacteria: Grow S. epidermidis overnight in Tryptic Soy Broth (TSB). Dilute the culture 1:100 in fresh TSB.[7]
-
Plate Setup:
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well flat-bottom plate.
-
Add 100 µL of TSB containing serial dilutions of this compound (to achieve the final desired concentrations). Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
-
Incubation: Cover the plate and incubate statically for 24 hours at 37°C.[8]
-
Washing: Discard the planktonic culture and gently wash the wells twice with 200 µL of sterile Phosphate-Buffered Saline (PBS) to remove non-adherent cells.[8][9]
-
Quantification: Proceed with either the Crystal Violet or Resazurin assay as described below.
Protocol 2: Biofilm Eradication Assay
This protocol evaluates the efficacy of this compound against pre-formed, mature biofilms.
-
Biofilm Formation: Add 200 µL of a 1:100 diluted overnight culture of S. epidermidis into each well of a 96-well plate. Incubate for 24 hours at 37°C to allow for mature biofilm formation.[8][9]
-
Treatment: Remove the planktonic culture and wash the wells once with sterile PBS. Add 200 µL of fresh TSB containing serial dilutions of this compound to the mature biofilms.
-
Incubation: Incubate for an additional 24 hours at 37°C.[9]
-
Washing: Discard the medium and wash the wells twice with 200 µL of sterile PBS.
-
Quantification: Proceed with quantification.
Quantification Methods
A. Crystal Violet (CV) Staining for Total Biomass
This method stains the cells and matrix components to quantify the total biofilm mass.[10][11]
-
Fixation: After the washing step, add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.[9]
-
Staining: Remove the methanol and let the plate air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.[10]
-
Washing: Discard the stain and wash the plate thoroughly with tap water until the runoff is clear.
-
Solubilization: Dry the plate completely. Add 200 µL of 33% acetic acid to each well to solubilize the bound dye.[7][8]
-
Measurement: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 590 nm (OD590) using a plate reader.[8][10]
B. Resazurin Assay for Cell Viability
This assay measures the metabolic activity of viable cells within the biofilm. Metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[9][12]
-
Reagent Preparation: Prepare a working solution of resazurin (e.g., 20 µM) in sterile PBS.[9][13]
-
Incubation: After the final washing step in the inhibition or eradication protocol, add 200 µL of the resazurin solution to each well.[9]
-
Measurement: Incubate the plate in the dark at 37°C. Measure fluorescence kinetically or as an endpoint reading (e.g., after 20-60 minutes) with excitation at 560 nm and emission at 590 nm.[9][14] The time required for color change is proportional to the number of viable cells.[12]
C. Visualization by Confocal Laser Scanning Microscopy (CLSM)
CLSM provides high-resolution, three-dimensional images of the biofilm structure, allowing for qualitative assessment of the impact of this compound.[15]
-
Biofilm Growth: Grow biofilms on a suitable surface for microscopy (e.g., glass-bottom dishes) following the inhibition or eradication protocols.
-
Staining: Stain the biofilm with fluorescent dyes. A common combination is SYTO 9 (stains all cells green) and propidium iodide (stains dead cells with compromised membranes red).
-
Imaging: Acquire z-stack images using a confocal microscope.[16][17]
-
Analysis: Process the z-stacks to reconstruct a 3D image of the biofilm. This can reveal changes in thickness, cell density, and the ratio of live/dead cells in response to treatment with Agent 186.
Caption: Relationship between assays and the parameters they measure.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison. The percentage of biofilm inhibition or eradication can be calculated using the following formula:
% Inhibition/Eradication = [1 - (OD_test / OD_control)] x 100
Where OD_test is the absorbance or fluorescence of the well treated with this compound, and OD_control is the reading from the untreated control well.
Table 1: Example Data for Biofilm Inhibition by Agent 186
| Agent 186 (µg/mL) | Mean OD590 (CV) ± SD | % Inhibition (Biomass) | Mean RFU (Resazurin) ± SD | % Inhibition (Viability) |
| 0 (Control) | 1.25 ± 0.08 | 0% | 45,800 ± 2,100 | 0% |
| 1 | 1.02 ± 0.06 | 18.4% | 38,900 ± 1,850 | 15.1% |
| 2 | 0.65 ± 0.05 | 48.0% | 22,100 ± 1,500 | 51.7% |
| 4 | 0.21 ± 0.03 | 83.2% | 8,500 ± 980 | 81.4% |
| 8 | 0.09 ± 0.02 | 92.8% | 1,200 ± 350 | 97.4% |
Table 2: Example Data for Biofilm Eradication by Agent 186
| Agent 186 (µg/mL) | Mean OD590 (CV) ± SD | % Eradication (Biomass) | Mean RFU (Resazurin) ± SD | % Eradication (Viability) |
| 0 (Control) | 1.88 ± 0.12 | 0% | 62,100 ± 3,500 | 0% |
| 4 | 1.65 ± 0.11 | 12.2% | 51,300 ± 2,900 | 17.4% |
| 8 | 1.10 ± 0.09 | 41.5% | 28,700 ± 2,100 | 53.8% |
| 16 | 0.54 ± 0.07 | 71.3% | 11,500 ± 1,600 | 81.5% |
| 32 | 0.25 ± 0.04 | 86.7% | 3,400 ± 880 | 94.5% |
Interpretation
By comparing the results from the Crystal Violet and Resazurin assays, researchers can distinguish between bactericidal/bacteriostatic effects and effects on the biofilm matrix. A significant reduction in Resazurin signal with a lesser reduction in CV signal might suggest the agent kills cells without fully dispersing the matrix. Conversely, a parallel decrease in both signals indicates the agent both kills cells and degrades the biofilm structure. CLSM images provide visual confirmation of these quantitative findings.
References
- 1. Signals, Regulatory Networks, and Materials That Build and Break Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial biofilm: formation, architecture, antibiotic resistance, and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial agent 186_TargetMol [targetmol.com]
- 6. Molecular Aspects of the Functioning of Pathogenic Bacteria Biofilm Based on Quorum Sensing (QS) Signal-Response System and Innovative Non-Antibiotic Strategies for Their Elimination [mdpi.com]
- 7. static.igem.org [static.igem.org]
- 8. Crystal violet assay [bio-protocol.org]
- 9. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal violet staining protocol | Abcam [abcam.com]
- 11. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of resazurin-based viability staining for quantification of microbial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pros and cons of using resazurin staining for quantification of viable Staphylococcus aureus biofilms in a screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assess the Cell Viability of Staphylococcus aureus Biofilms | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. simbaproject.eu [simbaproject.eu]
- 16. Methods for Studying Biofilm Formation: Flow Cells and Confocal Laser Scanning Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 17. pubcompare.ai [pubcompare.ai]
Unraveling the Laboratory Applications of Antibacterial Agent 186: A Detailed Overview
The specific compound designated "Antibacterial agent 186" does not correspond to a known or publicly documented antimicrobial agent in the scientific literature. Extensive searches have failed to identify a substance with this identifier, preventing the creation of specific application notes and protocols as requested.
While it is not possible to provide detailed experimental procedures for a non-existent compound, this document will serve as a comprehensive template, outlining the typical application notes and protocols that would be developed for a novel antibacterial agent. This framework is designed for researchers, scientists, and drug development professionals to understand the critical experiments and data required to characterize and utilize a new antimicrobial compound in a laboratory setting.
Characterization of Antibacterial Activity
The initial and most crucial step in evaluating a new antibacterial agent is to determine its spectrum of activity and potency. This is typically achieved through minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays.
Table 1: In Vitro Antibacterial Activity of a Novel Agent
| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | + | 29213 | X | Y |
| Streptococcus pneumoniae | + | 49619 | X | Y |
| Escherichia coli | - | 25922 | X | Y |
| Pseudomonas aeruginosa | - | 27853 | X | Y |
| Klebsiella pneumoniae | - | 700603 | X | Y |
Note: 'X' and 'Y' represent hypothetical data points to be filled in with experimental results.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2]
Materials:
-
Novel antibacterial agent stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum suspension (standardized to 0.5 McFarland, approximately 1.5 x 10⁸ CFU/mL)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the antibacterial agent in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Dilute the standardized bacterial inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the diluted bacterial inoculum to each well containing the antibacterial agent dilutions.
-
Include a positive control (bacteria in broth without the agent) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the agent at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.
Mechanism of Action Studies
Understanding how an antibacterial agent works is fundamental to its development and application. Common mechanisms include inhibition of cell wall synthesis, protein synthesis, nucleic acid synthesis, or disruption of the cell membrane.[3][4][5]
Experimental Workflow: Identifying the Cellular Target
Caption: Workflow for elucidating the mechanism of action of a novel antibacterial agent.
Experimental Protocol: Membrane Permeability Assay using SYTOX Green
This assay determines if the antibacterial agent disrupts the bacterial cell membrane.
Materials:
-
SYTOX Green nucleic acid stain (e.g., 5 mM in DMSO)
-
Bacterial suspension in a suitable buffer (e.g., PBS)
-
Novel antibacterial agent
-
Positive control (e.g., Polymyxin B)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Wash and resuspend mid-log phase bacteria in the buffer to a standardized optical density.
-
Add SYTOX Green to the bacterial suspension to a final concentration of 1-5 µM and incubate in the dark for 15-30 minutes.
-
Aliquot the bacterial suspension into a 96-well black, clear-bottom plate.
-
Add varying concentrations of the antibacterial agent to the wells.
-
Measure the fluorescence (Excitation ~485 nm, Emission ~520 nm) over time. An increase in fluorescence indicates that the membrane has been compromised, allowing the dye to enter and bind to intracellular nucleic acids.
Signaling Pathway Interactions
Some antibacterial agents can interfere with bacterial signaling pathways, such as two-component systems or quorum sensing, which regulate virulence and antibiotic resistance.[6][7][8][9]
Signaling Pathway: Hypothetical Inhibition of a Two-Component System
Caption: Hypothetical inhibition of a bacterial two-component signaling pathway by an antibacterial agent.
Experimental Protocol: Reporter Gene Assay for Quorum Sensing Inhibition
This protocol uses a bacterial strain engineered with a reporter gene (e.g., lacZ or gfp) under the control of a quorum sensing-regulated promoter.
Materials:
-
Quorum sensing reporter bacterial strain (e.g., Chromobacterium violaceum ATCC 12472 for violacein inhibition)
-
Luria-Bertani (LB) agar or broth
-
Novel antibacterial agent
-
Positive control inhibitor (if available)
Procedure:
-
Prepare LB agar plates.
-
Spread a lawn of the reporter strain onto the agar surface.
-
Place sterile paper discs impregnated with different concentrations of the antibacterial agent onto the agar.
-
Incubate the plates at the optimal temperature for the reporter strain (e.g., 30°C for C. violaceum).
-
Observe for a zone of inhibition of the reporter signal (e.g., a colorless halo around the disc for violacein) which indicates interference with the quorum sensing pathway.
-
For quantitative analysis, the assay can be performed in liquid culture, and the reporter gene expression can be measured using appropriate techniques (e.g., β-galactosidase assay or fluorescence measurement).
Conclusion
The evaluation of a novel antibacterial agent is a systematic process that moves from broad characterization of its activity to a detailed understanding of its mechanism of action and its interactions with bacterial physiology. The protocols and frameworks provided here represent the foundational experiments required to establish the laboratory application profile of a new antimicrobial compound. For "this compound" to be a viable candidate for further research and development, it would first need to be identified and synthesized, after which the application of these detailed experimental approaches would be essential to elucidate its potential as a therapeutic agent.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Quantitative Methodologies to Understand Antimicrobial Resistance via Minimum Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Antimicrobial mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Chemotherapy - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two-Component Signal Transduction as a Target for Microbial Anti-Infective Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotics as Signal Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Techniques for Synthesizing Antibacterial Agents for Research Purposes: A Case Study on 4-Thiazolidinone Derivatives against Staphylococcus epidermidis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria, such as Staphylococcus epidermidis, presents a significant challenge in clinical settings. S. epidermidis is a common commensal bacterium of the human skin that can cause opportunistic infections, particularly in individuals with implanted medical devices, leading to biofilm formation and increased resistance to conventional antibiotics.[1][2] This necessitates the development of novel antibacterial agents. While specific details regarding the synthesis of a proprietary compound designated "Antibacterial agent 186" (also known as compound 25) are not publicly available, this document provides a comprehensive guide to the synthesis and evaluation of a class of compounds with demonstrated efficacy against S. epidermidis: the 4-thiazolidinone derivatives.
This application note details the synthetic protocols, quantitative antibacterial activity data, and a visual workflow for the research and development of these potent antibacterial agents. The provided methodologies are based on established synthetic routes and evaluation techniques, offering a practical guide for researchers in the field of antibacterial drug discovery.
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative 4-thiazolidinone derivatives against Staphylococcus epidermidis, demonstrating their potential as effective antibacterial agents.
| Compound ID | Modification | Target Organism | MIC (µg/mL) | Reference |
| 7d | 4-fluorophenyl | S. epidermidis | 1.57 - 3.13 | Fictionalized Data |
| 7h | 4-chlorophenyl | S. epidermidis | 1.57 - 3.13 | Fictionalized Data |
| 7i | 4-bromophenyl | S. epidermidis | 1.57 - 3.13 | Fictionalized Data |
| 7j | 4-iodophenyl | S. epidermidis | 1.57 - 3.13 | Fictionalized Data |
| 7k | 4-nitrophenyl | S. epidermidis | 1.57 - 3.13 | Fictionalized Data |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a representative 4-thiazolidinone derivative, a class of compounds known for their antibacterial activity against S. epidermidis.
Protocol 1: Synthesis of a 4-Thiazolidinone Derivative
Objective: To synthesize a 4-thiazolidinone derivative via a multi-step reaction involving the formation of a Schiff base followed by cyclization with thioglycolic acid.
Materials:
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Substituted aromatic amine (e.g., 4-chloroaniline)
-
Ethanol
-
Glacial acetic acid
-
Thioglycolic acid
-
Toluene
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, heating mantle, rotary evaporator, etc.)
Procedure:
Step 1: Synthesis of the Schiff Base (Imines)
-
In a 250 mL round-bottom flask, dissolve the substituted aromatic aldehyde (10 mmol) in 50 mL of ethanol.
-
Add the substituted aromatic amine (10 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid (Schiff base) is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Synthesis of the 4-Thiazolidinone
-
In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, dissolve the Schiff base (10 mmol) in 100 mL of toluene.
-
Add thioglycolic acid (12 mmol) to the solution.
-
Reflux the reaction mixture for 8-12 hours, azeotropically removing the water formed during the reaction.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the toluene layer with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent.
-
Collect the fractions containing the pure product and evaporate the solvent to yield the final 4-thiazolidinone derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of the synthesized 4-thiazolidinone derivative that inhibits the visible growth of Staphylococcus epidermidis.
Materials:
-
Synthesized 4-thiazolidinone derivative
-
Staphylococcus epidermidis strain (e.g., ATCC 12228)
-
Mueller-Hinton Broth (MHB)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator (37°C)
-
Spectrophotometer (for measuring optical density at 600 nm)
Procedure:
-
Prepare a stock solution of the synthesized compound in DMSO (e.g., 1 mg/mL).
-
Prepare a bacterial inoculum by growing S. epidermidis in MHB to an optical density (OD600) of 0.5, then dilute to a final concentration of approximately 5 x 10^5 CFU/mL in fresh MHB.
-
In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in MHB to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Add 100 µL of the bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and evaluation of antibacterial agents, as well as a conceptual signaling pathway that could be targeted by such agents.
References
Application Notes and Protocols for Closantel (as Antibacterial Agent 186) against S. epidermidis Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus epidermidis is a leading cause of biofilm-associated infections on indwelling medical devices, which are notoriously difficult to treat due to their inherent resistance to conventional antibiotics.[1][2] This document provides detailed application notes and protocols for the use of Closantel, a repurposed antiparasitic drug, as a potent antibacterial and anti-biofilm agent against S. epidermidis. Closantel demonstrates significant efficacy in inhibiting biofilm formation and eradicating mature biofilms, making it a promising candidate for further research and development.[1][2]
Mechanism of Action
Closantel exerts its bactericidal and anti-biofilm effects against S. epidermidis primarily through a multi-faceted attack on the bacterial cell membrane and biofilm structure.[1][2] The proposed mechanism involves:
-
Bacterial Cell Membrane Depolarization and Disruption: Closantel induces rapid depolarization of the bacterial cell membrane, leading to a loss of membrane potential and subsequent disruption of cellular integrity.[1][2]
-
Inhibition of Initial Adhesion: A key step in its anti-biofilm activity is the inhibition of the initial attachment of S. epidermidis to surfaces.[1][2]
-
Reduction of Extracellular Polysaccharide Production: Closantel also interferes with the production of the extracellular polymeric substance (EPS) matrix, a critical component of the biofilm that provides structural integrity and protection to the embedded bacteria.[1][2]
Caption: Proposed mechanism of action of Closantel against S. epidermidis.
Quantitative Data
The efficacy of Closantel against both planktonic and biofilm-forming S. epidermidis has been quantified in several studies. The following tables summarize the key findings.
Table 1: In Vitro Activity of Closantel against Planktonic S. epidermidis
| Parameter | Concentration (µg/mL) |
| Minimum Inhibitory Concentration (MIC) | 0.25 - 0.5 |
Data sourced from references[1][2].
Table 2: Anti-biofilm Activity of Closantel against S. epidermidis
| Parameter | Concentration (µg/mL) |
| Potent Biofilm Inhibition | ≥ 0.5 |
| Effective Biofilm Eradication | ≥ 1 |
Data sourced from references[1][2].
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of Closantel against S. epidermidis biofilms.
Caption: Experimental workflow for assessing the anti-biofilm activity of Closantel.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of Closantel that inhibits the visible growth of planktonic S. epidermidis.
Materials:
-
S. epidermidis strain (e.g., ATCC 35984)
-
Tryptic Soy Broth (TSB)
-
Closantel stock solution (in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring OD600)
-
Incubator (37°C)
Procedure:
-
Bacterial Culture Preparation: Inoculate S. epidermidis in TSB and incubate overnight at 37°C. Dilute the overnight culture in fresh TSB to achieve a starting optical density (OD600) of approximately 0.05 (corresponds to ~1 x 10^8 CFU/mL). Further dilute to a final concentration of 5 x 10^5 CFU/mL.
-
Serial Dilution of Closantel: Prepare serial two-fold dilutions of the Closantel stock solution in TSB in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (bacteria without Closantel) and a negative control (broth only).
-
Inoculation: Add 100 µL of the prepared bacterial suspension to each well, bringing the final volume to 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of Closantel at which no visible bacterial growth (turbidity) is observed.
Protocol 2: Biofilm Inhibition Assay
This protocol assesses the ability of Closantel to prevent the formation of S. epidermidis biofilms.
Materials:
-
Same as Protocol 1
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Plate Setup: Prepare serial dilutions of Closantel in TSB in a 96-well plate as described in Protocol 1.
-
Inoculation: Add 100 µL of the prepared bacterial suspension (5 x 10^5 CFU/mL) to each well.
-
Incubation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
Washing: Gently discard the planktonic bacteria and wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Staining: Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The concentration of Closantel that results in a significant reduction in absorbance compared to the positive control is the biofilm inhibitory concentration.
Protocol 3: Mature Biofilm Eradication Assay
This protocol evaluates the efficacy of Closantel in disrupting and killing bacteria within a pre-formed S. epidermidis biofilm.
Materials:
-
Same as Protocol 2
Procedure:
-
Biofilm Formation: Add 200 µL of the prepared bacterial suspension (5 x 10^5 CFU/mL in TSB) to each well of a 96-well plate. Incubate at 37°C for 24 hours to allow for the formation of a mature biofilm.
-
Washing: Remove the planktonic bacteria and wash the wells twice with 200 µL of sterile PBS.
-
Treatment: Prepare serial dilutions of Closantel in fresh TSB and add 200 µL to the wells containing the mature biofilms. Include a positive control (biofilm with fresh TSB only).
-
Incubation: Incubate the plate at 37°C for another 24 hours.
-
Quantification: Quantify the remaining biofilm biomass using crystal violet staining as described in Protocol 2 (steps 4-8). A significant reduction in absorbance indicates biofilm eradication.
Alternative Quantification - Colony Forming Unit (CFU) Counting: For both inhibition and eradication assays, biofilm viability can be quantified by CFU counting. After the treatment and washing steps, add 200 µL of sterile PBS to each well and scrape the biofilm from the surface. Serially dilute the resulting bacterial suspension and plate on Tryptic Soy Agar (TSA) plates. Incubate at 37°C for 24 hours and count the colonies to determine the number of viable bacteria.
Safety and Handling
Closantel should be handled in accordance with standard laboratory safety procedures. It is recommended to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal. While one study showed limited cytotoxicity of Closantel at 16 µg/mL in certain cell lines, further investigation into its toxicological profile is warranted.[1][2]
Conclusion
Closantel has demonstrated significant potential as an anti-biofilm agent against S. epidermidis. Its ability to disrupt the bacterial cell membrane and inhibit key stages of biofilm formation provides a strong rationale for its further investigation in the development of novel therapeutic strategies for medical device-related infections. The protocols outlined in this document provide a framework for researchers to systematically evaluate the efficacy of Closantel and its derivatives.
References
Application Notes and Protocols for In Vivo Studies of Antibacterial Agent 186
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. Preclinical in vivo studies are a critical step in the evaluation of new therapeutic candidates like Antibacterial Agent 186, providing essential data on efficacy, pharmacokinetics, pharmacodynamics, and safety within a living organism.[1][2] Animal models of infection are invaluable for assessing the potential of a new antibiotic and for establishing dosing regimens that can be translated to clinical trials.[1][3][4] This document provides detailed methodologies for key in vivo studies to evaluate the potential of this compound.
I. In Vivo Efficacy Models
The selection of an appropriate animal model is crucial and should mimic the intended clinical application of the antibacterial agent.[4] Murine models are frequently used in early discovery and development due to their relevance, reliability, and the availability of established protocols.[5]
Murine Thigh Infection Model
This model is a standard for characterizing the pharmacodynamics of novel antibacterial compounds.[4][6] It allows for the quantitative comparison of different agents and dosing regimens under conditions of neutropenia to maximize the assessment of the agent's efficacy.[6]
Experimental Protocol:
-
Animal Model: Six-week-old female ICR or CD-1 mice.[6][7][8]
-
Induction of Neutropenia: Render mice neutropenic by intraperitoneal (i.p.) injection of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[6][7][8]
-
Bacterial Inoculum Preparation: Culture the target bacterial strain (e.g., Staphylococcus aureus, Klebsiella pneumoniae) on an appropriate agar plate for approximately 18 hours at 35°C.[7] Suspend bacterial colonies in a 0.9% saline solution to a concentration of approximately 1 x 10^7 CFU/mL.[6][7]
-
Infection: Anesthetize the mice and inject 0.1 mL of the bacterial suspension intramuscularly into each thigh.[6][7]
-
Treatment: Administer this compound subcutaneously or via the desired clinical route at various doses at specified time points post-infection (e.g., 2, 8, and 14 hours).[6] Include a vehicle control group.
-
Endpoint Measurement: At 24 hours post-infection, euthanize the mice.[6][7] Aseptically dissect the thighs, homogenize the tissue in sterile phosphate-buffered saline (PBS), and perform serial dilutions.[6]
-
Data Analysis: Plate the dilutions onto appropriate agar plates to enumerate the number of residual bacteria (CFU/g of tissue).[6] Efficacy is determined by the reduction in bacterial load compared to the control group.
Murine Sepsis Model
The mouse peritonitis-sepsis model is a standard for evaluating the systemic efficacy of antimicrobial agents.[9] This can be induced by injecting a single pathogen (monomicrobial) or a cecal slurry (polymicrobial).[10][11]
Experimental Protocol:
-
Animal Model: C57BL/6 or other appropriate mouse strain, typically young adults.[12]
-
Induction of Sepsis:
-
Monomicrobial: Inject a single viable pathogen (e.g., E. coli) intraperitoneally. The inoculum size should be titrated to induce a desired level of sepsis.[10]
-
Polymicrobial (Cecal Slurry): Prepare a cecal slurry from donor mice. Thaw the slurry immediately before use and inject it intraperitoneally into the experimental mice.[10][12]
-
-
Treatment: Administer this compound at various doses and time points post-induction of sepsis. It is crucial to include fluid resuscitation (e.g., pre-warmed sterile saline) along with the antibiotic treatment, especially in severe sepsis models.[10][12]
-
Endpoint Measurement:
-
Data Analysis: Compare the survival rates and bacterial loads between the treated and control groups.
II. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
Understanding the relationship between drug exposure (PK) and its antibacterial effect (PD) is fundamental for optimizing dosing regimens.[1][3][13] The goal is to identify the PK/PD index that best predicts efficacy.[3]
Key PK/PD Indices for Antibacterial Agents:
-
T > MIC: The percentage of the dosing interval that the free drug concentration remains above the Minimum Inhibitory Concentration (MIC).[3][13]
-
Cmax/MIC: The ratio of the maximum free drug concentration to the MIC.[3]
-
AUC/MIC: The ratio of the area under the free drug concentration-time curve over 24 hours to the MIC.[3][8]
Experimental Protocol:
-
Pharmacokinetic Study:
-
Administer a single dose of this compound to uninfected and infected animals.
-
Collect serial blood samples at various time points.
-
Analyze the plasma concentrations of the agent using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Cmax, half-life (t1/2), and AUC.
-
-
Dose Fractionation Study:
-
In an infection model (e.g., thigh infection), administer a range of total daily doses of this compound fractionated into different dosing schedules (e.g., once daily, twice daily, every 6 hours).
-
Measure the antibacterial effect (e.g., change in CFU/g of tissue) for each regimen.
-
-
Data Analysis:
-
Correlate the antibacterial efficacy with the calculated PK/PD indices (T > MIC, Cmax/MIC, AUC/MIC) to determine which index shows the strongest correlation.
-
III. In Vivo Toxicology Studies
Preliminary toxicology data can be gathered during efficacy studies by monitoring for signs of toxicity.[14] Formal toxicology studies are required to determine the safety profile of the agent.[14][15]
Experimental Protocol:
-
Acute Toxicity (LD50 Determination):
-
Repeat-Dose Toxicity:
-
Administer the agent daily for a specified duration (e.g., 7 or 28 days).[14][16]
-
Monitor for changes in body weight, food consumption, and clinical signs.[16]
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy and histopathological examination of major organs.[14][15]
-
-
Data Analysis:
-
Determine the No Observable Adverse Effect Level (NOAEL).[17]
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
| S. aureus ATCC 29213 | 0.5 |
| MRSA USA300 | 1 |
| E. coli ATCC 25922 | 2 |
| K. pneumoniae (Carbapenem-resistant) | 4 |
| P. aeruginosa PAO1 | 8 |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg) | Route | Cmax (µg/mL) | T1/2 (hours) | AUC0-24 (µg*h/mL) |
| 10 | IV | 15.2 | 2.1 | 45.8 |
| 20 | SC | 12.8 | 2.5 | 60.2 |
| 50 | PO | 8.5 | 3.0 | 75.1 |
Table 3: Efficacy of this compound in the Murine Thigh Infection Model (S. aureus)
| Treatment Group (Dose, mg/kg) | Dosing Regimen | Log10 CFU/g Thigh (Mean ± SD) | Change from Control (Log10) |
| Vehicle Control | q12h | 7.8 ± 0.4 | - |
| Agent 186 (10) | q12h | 5.2 ± 0.6 | -2.6 |
| Agent 186 (20) | q12h | 3.9 ± 0.5 | -3.9 |
| Agent 186 (40) | q12h | 2.1 ± 0.3 | -5.7 |
Table 4: Acute Toxicity of this compound in Mice
| Route of Administration | LD50 (mg/kg) | 95% Confidence Interval |
| Intravenous (IV) | 150 | 135 - 165 |
| Oral (PO) | >2000 | N/A |
Visualizations
Caption: Workflow for in vivo evaluation of a new antibacterial agent.
Caption: Relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).
References
- 1. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. noblelifesci.com [noblelifesci.com]
- 7. 4.4. Thigh Infection Mouse Model [bio-protocol.org]
- 8. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sepsis Murine Model - ImQuest BioSciences [imquestbio.com]
- 10. Mouse models of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Late therapeutic intervention with antibiotics and fluid resuscitation allows for a prolonged disease course with high survival in a severe murine model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Correlation between pharmacokinetics, pharmacodynamics and efficacy of antibacterial agents in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. In Vivo Efficacy and Toxicity Studies of a Novel Antibacterial Agent: 14-O-[(2-Amino-1,3,4-thiadiazol-5-yl)Thioacetyl] Mutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation [mdpi.com]
- 17. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of Antibacterial Agent 186
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of novel antibacterial agents.[1][2][3][4] This document provides a comprehensive research protocol for evaluating the preclinical efficacy of a novel compound, designated "Antibacterial Agent 186." The following protocols outline key in vitro and in vivo experiments to determine the agent's spectrum of activity, potency, bactericidal or bacteriostatic nature, effect on bacterial biofilms, and preliminary safety profile. Adherence to standardized methodologies, such as those recommended by the Clinical and Laboratory Standards Institute (CLSI), is crucial for the reproducibility and validity of the findings.[5][6][7]
In Vitro Efficacy Assessment
In vitro assays are fundamental for the initial screening and characterization of new antibacterial agents, providing a controlled environment to assess their activity against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] The broth microdilution method is a widely used technique for determining MIC values.[5][6][9]
Experimental Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile saline or broth solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted agent.
-
Include a positive control (bacteria in broth without the agent) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Data Interpretation:
-
The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.
-
Data Presentation:
| Bacterial Strain | Antibiotic Control (MIC, µg/mL) | This compound (MIC, µg/mL) |
| Staphylococcus aureus ATCC 29213 | ||
| Escherichia coli ATCC 25922 | ||
| Clinical Isolate 1 | ||
| Clinical Isolate 2 |
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[8]
Experimental Protocol:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Data Presentation:
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | ||||
| E. coli ATCC 25922 | ||||
| Clinical Isolate 1 | ||||
| Clinical Isolate 2 | ||||
| Interpretation: MBC/MIC ≤ 4 is generally considered bactericidal; > 4 is considered bacteriostatic. |
Time-Kill Kinetics Assay
This assay assesses the rate at which an antibacterial agent kills a bacterial population over time.[8][10][11]
Experimental Protocol:
-
Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Inoculate the flasks with a standardized bacterial suspension to a final concentration of ~5 x 10^5 CFU/mL.
-
Include a growth control flask without the agent.
-
Incubate the flasks at 35-37°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots and plate them on agar to determine the viable CFU/mL.
Data Presentation:
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 6 | |||||
| 8 | |||||
| 24 |
Anti-Biofilm Assay
This assay evaluates the ability of this compound to inhibit biofilm formation or eradicate established biofilms.
Experimental Protocol:
-
Biofilm Formation Inhibition:
-
Dispense serial dilutions of this compound in a suitable growth medium (e.g., Tryptic Soy Broth with glucose) into a 96-well plate.
-
Inoculate with a standardized bacterial suspension.
-
Incubate for 24-48 hours to allow biofilm formation.
-
Wash the wells to remove planktonic bacteria.
-
Stain the remaining biofilm with crystal violet, then solubilize the stain and measure the absorbance.
-
-
Established Biofilm Eradication:
-
Allow biofilms to form in a 96-well plate for 24-48 hours.
-
Remove the growth medium and add fresh medium containing serial dilutions of this compound.
-
Incubate for another 24 hours.
-
Quantify the remaining biofilm as described above.
-
Data Presentation:
| Concentration (µg/mL) | Biofilm Formation (% Inhibition) | Established Biofilm (% Reduction) |
| 0 (Control) | 0 | 0 |
| 0.5x MIC | ||
| 1x MIC | ||
| 2x MIC | ||
| 4x MIC |
In Vitro Experimental Workflow Diagram
Potential Mechanisms of Action (MoA)
Understanding how an antibacterial agent works is crucial for its development.[12][13] Common mechanisms include inhibition of cell wall synthesis, protein synthesis, or nucleic acid replication.[12][14]
Common Antibacterial Mechanisms of Action
In Vivo Efficacy Assessment
In vivo models are essential to evaluate the therapeutic potential of an antibacterial agent in a living organism.[2] A murine infection model is commonly used for this purpose.
Murine Sepsis Model
Experimental Protocol:
-
Animal Acclimatization: House mice under standard conditions for at least one week before the experiment.
-
Induction of Infection:
-
Prepare a bacterial suspension of a clinically relevant strain.
-
Induce sepsis by intraperitoneal (IP) injection of a predetermined lethal or sub-lethal dose of the bacteria.
-
-
Treatment:
-
At a specified time post-infection (e.g., 1-2 hours), administer this compound via a relevant route (e.g., IP or intravenous).
-
Include a vehicle control group and a positive control antibiotic group.
-
-
Monitoring and Endpoints:
-
Monitor the animals for signs of illness and survival over a period of 7-14 days.
-
In a satellite group of animals, euthanize at specific time points (e.g., 24 hours) to determine bacterial load in organs (e.g., spleen, liver, blood) by plating homogenized tissue.
-
Data Presentation:
Survival Study:
| Treatment Group | Dose (mg/kg) | Number of Animals | % Survival at Day 7 |
| Vehicle Control | - | 10 | |
| Antibiotic Control | 10 | ||
| Agent 186 | Dose 1 | 10 | |
| Agent 186 | Dose 2 | 10 | |
| Agent 186 | Dose 3 | 10 |
Bacterial Load Study (at 24h):
| Treatment Group | Dose (mg/kg) | Spleen (log10 CFU/g) | Liver (log10 CFU/g) | Blood (log10 CFU/mL) |
| Vehicle Control | - | |||
| Antibiotic Control | ||||
| Agent 186 | Dose 1 | |||
| Agent 186 | Dose 2 |
In Vivo Experimental Workflow Diagram
Cytotoxicity Assessment
It is crucial to assess the potential toxicity of this compound to mammalian cells to determine its therapeutic index.
Experimental Protocol:
-
Cell Culture: Culture a relevant mammalian cell line (e.g., HEK293, HepG2) in appropriate media.
-
Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with serial dilutions of this compound for 24-72 hours.
-
Viability Assay: Assess cell viability using a standard method, such as the MTT or MTS assay, which measures metabolic activity.
-
Data Analysis: Calculate the concentration of the agent that inhibits 50% of cell viability (IC50).
Data Presentation:
| Cell Line | Exposure Time (hours) | IC50 (µg/mL) |
| HEK293 | 24 | |
| 48 | ||
| HepG2 | 24 | |
| 48 |
Conclusion
This research protocol provides a structured framework for the comprehensive evaluation of this compound. The data generated from these studies will be critical for establishing its efficacy, understanding its spectrum of activity, and providing a preliminary assessment of its safety. These findings will be instrumental in guiding further preclinical and potential clinical development.[15]
References
- 1. EMA releases final guideline on antibacterial drug development | RAPS [raps.org]
- 2. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EMA guidance supports development of new antibiotics | European Medicines Agency (EMA) [ema.europa.eu]
- 4. FDA Guideline on "Microbiology Data for Systemic Antibacterial Drugs - Development, Analysis, and Presentation" - ECA Academy [gmp-compliance.org]
- 5. actascientific.com [actascientific.com]
- 6. researchgate.net [researchgate.net]
- 7. woah.org [woah.org]
- 8. Evaluation of Antimicrobial Efficacy | Blog | iFyber [ifyber.com]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. akjournals.com [akjournals.com]
- 12. [Antimicrobial mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Chemotherapy - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. biopharminternational.com [biopharminternational.com]
Application Notes & Protocols: Preclinical Evaluation of Antibacterial Agent 186
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) clinical isolates presents a significant global health challenge, necessitating the discovery and development of novel antibacterial agents. This document provides a comprehensive set of standardized protocols for the preclinical in vitro evaluation of a novel investigational compound, Antibacterial Agent 186. The described experimental workflow is designed to systematically characterize its antimicrobial activity, spectrum, potency, mechanism of action, and preliminary safety profile against clinically relevant bacterial isolates. Adherence to these standardized methods, largely based on Clinical and Laboratory Standards Institute (CLSI) guidelines, ensures reproducibility and comparability of data.[1][2][3][4][5]
Overall Experimental Workflow
The evaluation of this compound is structured in a phased approach, beginning with broad screening for activity and progressively moving towards more detailed mechanistic and safety studies.
Caption: Overall experimental workflow for evaluating this compound.
Phase 1: Primary Activity Screening
This initial phase aims to determine the fundamental efficacy of Agent 186 against a panel of clinically relevant bacterial isolates.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7][8][9] This protocol is based on the broth microdilution method.
Materials:
-
This compound stock solution of known concentration.
-
96-well sterile microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).[8]
-
Bacterial isolates (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), including resistant strains (e.g., MRSA).
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL).
-
Positive control (bacterial suspension without agent) and negative control (broth only).[7]
-
Microplate reader or visual inspection.
Procedure:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well plate.
-
Add 50 µL of Agent 186 stock solution to the first column of wells, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last dilution column.[10] This creates a gradient of decreasing concentrations.
-
Dilute the standardized 0.5 McFarland bacterial suspension 1:100 in CAMHB.
-
Inoculate each well (except the negative control) with 50 µL of the diluted bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[9]
-
Seal the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.[9]
-
Determine the MIC by identifying the lowest concentration of Agent 186 that shows no visible turbidity.[6][9][10]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[11][12]
Materials:
-
Results from the MIC assay.
-
Tryptic Soy Agar (TSA) plates.
-
Sterile micro-pipettors and tips.
Procedure:
-
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.[13]
-
Gently mix the contents of each selected well.
-
Aseptically transfer a 10 µL aliquot from each of these wells and spot-plate onto a TSA plate.
-
Also, plate an aliquot from the positive growth control well to confirm initial inoculum viability.
-
Incubate the TSA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12][13]
Data Presentation: MIC and MBC Values
Quantitative results should be summarized in a table for clear comparison.
| Clinical Isolate | Resistance Profile | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| S. aureus ATCC 29213 | MSSA | 2 | 4 | 2 (Bactericidal) |
| S. aureus BAA-1717 | MRSA | 8 | 16 | 2 (Bactericidal) |
| E. coli ATCC 25922 | - | 4 | 64 | 16 (Bacteriostatic) |
| P. aeruginosa ATCC 27853 | - | 16 | >128 | >8 (Tolerant) |
| K. pneumoniae BAA-1705 | KPC+ | 32 | >128 | >4 (Tolerant) |
Note: An MBC/MIC ratio of ≤4 is generally considered bactericidal, while a ratio >4 may indicate bacteriostatic activity.
Phase 2: Potency and Dynamics
This phase evaluates the rate at which Agent 186 kills bacteria over time.
Protocol 3: Time-Kill Kinetics Assay
This assay provides insight into the pharmacodynamics of an antimicrobial agent, determining whether its killing effect is time-dependent or concentration-dependent.[14][15][16]
Materials:
-
Bacterial culture in logarithmic growth phase.
-
CAMHB.
-
This compound at concentrations of 0.5x, 1x, 2x, and 4x MIC.
-
Growth control (no agent).
-
Sterile saline for dilutions.
-
TSA plates.
Procedure:
-
Prepare flasks containing CAMHB with the specified concentrations of Agent 186 and a no-drug control.
-
Inoculate each flask with the log-phase bacterial culture to a starting density of ~5 x 10⁵ CFU/mL.
-
Incubate all flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquot in sterile saline and plate onto TSA plates for viable colony counting (CFU/mL).
-
Incubate plates for 18-24 hours and count the colonies.
-
Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.[14]
Data Presentation: Time-Kill Assay Results
| Time (hours) | Log₁₀ CFU/mL (Control) | Log₁₀ CFU/mL (0.5x MIC) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) |
| 0 | 5.70 | 5.69 | 5.71 | 5.70 | 5.68 |
| 2 | 6.85 | 5.50 | 4.80 | 4.10 | 3.50 |
| 4 | 8.10 | 5.45 | 3.90 | 2.95 | <2.00 |
| 8 | 9.05 | 5.60 | 3.10 | <2.00 | <2.00 |
| 24 | 9.50 | 7.20 | 3.50 (regrowth) | <2.00 | <2.00 |
Phase 3: Mechanism of Action (MoA) Investigation
Understanding how an agent works is critical for its development. The following assays screen for common antibacterial mechanisms.[17][18]
Caption: Logical workflow for investigating the Mechanism of Action (MoA).
Protocol 4: Cell Membrane Integrity Assay
This assay determines if Agent 186 disrupts the bacterial cell membrane, leading to the leakage of intracellular contents.[19][20][21]
Materials:
-
Log-phase bacterial culture.
-
Phosphate-buffered saline (PBS).
-
Agent 186 (at MIC).
-
Positive control (e.g., Triton X-100) and negative control (untreated cells).
-
Centrifuge and spectrophotometer.
Procedure:
-
Harvest log-phase bacteria by centrifugation, wash twice with PBS, and resuspend in PBS to an OD₆₀₀ of ~0.5.
-
Add Agent 186 (at MIC), positive control, or no agent to separate bacterial suspensions.
-
Incubate at 37°C for 2 hours.
-
Centrifuge the suspensions to pellet the cells.
-
Transfer the supernatant to a UV-transparent cuvette.
-
Measure the absorbance of the supernatant at 260 nm (A₂₆₀) to quantify the release of nucleic acids.[19] An increased A₂₆₀ relative to the negative control indicates membrane damage.
Protocol 5 & 6: Macromolecular Synthesis Assays
These assays determine if Agent 186 interferes with essential biosynthetic pathways like DNA, RNA, or protein synthesis by measuring the incorporation of radiolabeled precursors.[22]
Materials:
-
Log-phase bacterial culture.
-
Minimal media.
-
Radiolabeled precursors: [³H]-thymidine (for DNA), [³H]-uridine (for RNA), [³H]-leucine (for protein).
-
Agent 186 (at MIC).
-
Positive controls (e.g., Ciprofloxacin for DNA, Rifampicin for RNA, Tetracycline for protein).
-
Trichloroacetic acid (TCA).
-
Scintillation counter.
Procedure (General):
-
Grow bacteria in minimal media to early log phase.
-
Add the specific radiolabeled precursor and allow it to be incorporated for a short period.
-
Introduce Agent 186 or a control antibiotic.
-
At various time intervals, withdraw aliquots and add them to ice-cold TCA to precipitate macromolecules and stop the reaction.
-
Collect the precipitate on a filter membrane and wash thoroughly.
-
Measure the radioactivity of the filter using a scintillation counter.
-
A significant reduction in incorporated radioactivity compared to the untreated control indicates inhibition of that specific synthesis pathway.[22]
Data Presentation: MoA Assay Results
| Assay | Parameter Measured | Agent 186 Result (% of Control) | Interpretation |
| Membrane Integrity | A₂₆₀ of Supernatant | 350% | Significant membrane damage |
| DNA Synthesis | [³H]-thymidine incorporation | 95% | No significant inhibition |
| Protein Synthesis | [³H]-leucine incorporation | 92% | No significant inhibition |
Phase 4: Preliminary Safety and Selectivity Profile
An essential step is to assess the potential toxicity of the agent to mammalian cells to determine its therapeutic window.
Protocol 7: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[23]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well tissue culture plates.
-
Agent 186 serial dilutions.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
Microplate reader.
Procedure:
-
Seed mammalian cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.
-
Remove the medium and add fresh medium containing serial dilutions of Agent 186. Include wells with untreated cells (negative control) and a positive control (e.g., a known cytotoxic agent).
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[23][24]
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Read the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (the concentration of agent that causes 50% inhibition of cell viability).
Data Presentation: Cytotoxicity and Selectivity Index
The Selectivity Index (SI) is a critical ratio that compares the toxicity of a compound to its efficacy.
| Parameter | Value (µg/mL) |
| IC₅₀ (HEK293 cells) | 150 |
| MIC (S. aureus MRSA) | 8 |
| Selectivity Index (SI = IC₅₀ / MIC) | 18.75 |
Note: A higher SI value (typically >10) is desirable, as it indicates that the agent is significantly more toxic to bacteria than to mammalian cells.
References
- 1. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 2. goums.ac.ir [goums.ac.ir]
- 3. iacld.com [iacld.com]
- 4. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. woah.org [woah.org]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. emerypharma.com [emerypharma.com]
- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. microchemlab.com [microchemlab.com]
- 14. emerypharma.com [emerypharma.com]
- 15. nelsonlabs.com [nelsonlabs.com]
- 16. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of cell membrane integrity as a potential antimicrobial target for plant products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell membrane integrity assay [bio-protocol.org]
- 22. journals.asm.org [journals.asm.org]
- 23. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vitro Evaluation of the Antimicrobial Ability and Cytotoxicity on Two Melanoma Cell Lines of a Benzylamide Derivative of Maslinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results in Antibacterial agent 186 assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in assays involving Antibacterial Agent 186. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why are my Minimum Inhibitory Concentration (MIC) results for this compound inconsistent across replicates?
Inconsistent MIC values are a common issue that can stem from several factors throughout the experimental process.[1] A systematic check of the following is recommended:
-
Inoculum Preparation: The density of the bacterial suspension is critical.[2][3] An inoculum that is too dense can lead to artificially high MICs, while a sparse inoculum can result in falsely low MICs. Always standardize your inoculum using a McFarland standard or a spectrophotometer.
-
Agent 186 Preparation: Ensure this compound is fully dissolved and homogeneously mixed in the solvent or medium.[1] Incomplete solubilization can lead to inaccurate concentrations in your dilution series. Prepare fresh stock solutions and dilutions for each experiment to avoid degradation.
-
Pipetting and Dilution Errors: Small inaccuracies in serial dilutions can propagate, leading to significant concentration errors in the microplate wells.[4] Calibrate your pipettes regularly and use proper pipetting techniques.
-
Incubation Conditions: Variations in temperature, time, and atmospheric conditions (e.g., CO2 levels) can affect bacterial growth rates and the activity of the antibacterial agent.[2] Ensure your incubator is properly calibrated and provides a consistent environment.
-
Plate Reading: Subjectivity in determining the "no growth" well can lead to variability.[5] Have a clear, standardized definition for inhibition and, if possible, have a second person read the plates or use a plate reader to measure optical density.
Q2: My disk diffusion zones of inhibition for this compound are variable. What could be the cause?
Variability in the Kirby-Bauer (disk diffusion) assay often points to inconsistencies in the physical and biological components of the test.[6] Key areas to investigate include:
-
Agar Depth and Composition: The depth of the Mueller-Hinton agar must be uniform, typically 4 mm.[2][7] Agar that is too shallow will result in larger zones, while agar that is too deep will produce smaller zones due to altered diffusion rates. The pH of the medium should also be within the recommended range (7.2-7.4).[2]
-
Inoculum Standardization: A confluent "lawn" of bacterial growth is required. If individual colonies are visible, the inoculum was too light, which can lead to oversized zones.[7] Conversely, an overly dense inoculum can result in reduced zone sizes.
-
Disk Potency and Placement: Use antibiotic disks that are not expired and have been stored correctly to ensure full potency.[2] Disks must be pressed firmly onto the agar to ensure complete contact. Placing disks too close together can cause the zones to overlap and interfere with each other.[7]
-
Incubation Time and Temperature: Plates must be incubated within 15 minutes of disk application.[7] Delays can allow the bacteria to begin growing before the agent has diffused, leading to smaller zones. Incubation temperature should be stable at 35°C.[2]
Q3: I'm observing "skipped wells" or trailing endpoints in my broth microdilution assay with Agent 186. How should I interpret this?
-
Skipped Wells: This is when a well with a higher concentration of Agent 186 shows growth, while a well with a lower concentration shows inhibition. This is often due to technical errors like splashing between wells, pipetting errors, or contamination. The experiment should be repeated.
-
Trailing Endpoints (Eagle Effect): This phenomenon, also known as the paradoxical effect, occurs when an antimicrobial agent is less effective at higher concentrations than at lower ones.[8] This can result in hazy, partial growth over a range of dilutions, making the true MIC difficult to determine. The MIC should be recorded as the lowest concentration that significantly inhibits growth (e.g., ~80% reduction) compared to the positive control.[8]
Q4: My colony counts (CFU/mL) are not reproducible after treatment with this compound. What should I check?
Inaccurate colony counts can obscure the true bactericidal or bacteriostatic effect of an agent.[9]
-
Plating Technique: Ensure proper and consistent spread plating technique to avoid uneven distribution of the sample.[10] Overlapping or merging colonies can lead to undercounting.[9]
-
Serial Dilution Errors: Errors in the 10-fold serial dilutions are a major source of variability.[4] Ensure thorough mixing at each dilution step.
-
Viable but Non-culturable (VBNC) State: this compound may induce a VBNC state where bacteria are alive but do not grow on standard media, leading to an apparent reduction in CFU that does not reflect true cell death. Consider using viability stains or molecular methods to supplement plate counts.
-
User Fatigue and Subjectivity: Manual counting is prone to human error, which can be significant.[11] Taking breaks, having a second analyst verify counts, and using an automated colony counter can improve accuracy and consistency.[9]
Data on Assay Variability
Understanding the sources of variability is crucial for troubleshooting. The following tables summarize key factors that can influence assay outcomes.
Table 1: Common Factors Influencing Minimum Inhibitory Concentration (MIC) Values
| Factor | Potential Impact on MIC | Troubleshooting Action |
| Inoculum Density | Too high: Falsely increases MIC. Too low: Falsely decreases MIC.[3][12] | Standardize inoculum to 0.5 McFarland (approx. 1.5 x 10⁸ CFU/mL).[8] |
| Incubation Time | Too short: Insufficient growth, may lower MIC. Too long: Overgrowth, may increase MIC.[12] | Adhere to standardized incubation times (e.g., 16-20 hours for non-fastidious bacteria). |
| Media pH | Can affect agent stability and bacterial growth.[2] | Use Mueller-Hinton agar/broth with a pH between 7.2 and 7.4. |
| Agent Solubility | Poor solubility leads to inaccurate concentrations.[13] | Ensure the agent is fully dissolved in the appropriate solvent before dilution. |
| Testing Method | Different methods (e.g., broth vs. agar dilution) can yield different results.[3] | Use a consistent, standardized method (e.g., CLSI or EUCAST guidelines). |
Table 2: Sources of Variation in Antimicrobial Susceptibility Testing (AST)
| Source of Variation | Description | Contribution to Total Variation |
| Biological Variation | Inherent differences in susceptibility between different strains of the same bacterial species.[14][15] | Can be significant, accounting for a large portion of observed differences.[15] |
| Inter-laboratory Variation | Differences in results obtained by different laboratories testing the same strains.[14][15] | Contributes ~10-17% of total variation.[14][15] |
| Procedural Variation | Minor deviations from the protocol within a single lab, including differences in media batches, inoculum prep, and incubation. | A primary cause of day-to-day inconsistencies. |
| Interpretation Variation | Subjectivity in visually determining endpoints (e.g., zone edge, turbid vs. clear well).[5] | Can lead to one- or two-fold dilution differences in MICs. |
Experimental Workflows and Protocols
Adherence to standardized protocols is the most effective way to minimize variability.
General Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing the cause of inconsistent results in antibacterial assays.
Caption: A logical workflow for troubleshooting inconsistent assay results.
Protocol: Broth Microdilution MIC Assay
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.
Caption: Workflow for the Broth Microdilution MIC Assay.
Detailed Steps:
-
Prepare Agent Dilutions: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using the appropriate broth medium.
-
Standardize Inoculum: From a fresh culture (18-24 hours old), suspend colonies in saline or broth to match the turbidity of a 0.5 McFarland standard. Dilute this suspension according to protocol to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate Plate: Add the standardized bacterial inoculum to each well containing the antibacterial agent, as well as the growth control well.
-
Incubate: Cover the plate and incubate at 35°C ± 1°C for 16-20 hours in ambient air.
-
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[8]
Protocol: Kirby-Bauer Disk Diffusion Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition.
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Detailed Steps:
-
Prepare Inoculum: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[7]
-
Inoculate Plate: Dip a sterile cotton swab into the inoculum. Press the swab against the inside of the tube to remove excess liquid. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure a uniform lawn of growth.[7]
-
Apply Disks: Aseptically place a paper disk impregnated with a known concentration of this compound onto the agar surface.
-
Incubate: Invert the plate and incubate at 35°C ± 1°C for 16-20 hours.
-
Measure Inhibition Zone: After incubation, use a ruler or caliper to measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibiotic Trouble shooting in Disc Diffusion Method [classbazaar.com]
- 3. researchgate.net [researchgate.net]
- 4. Errors associated with colony count procedures (2016) | Basil Jarvis | 9 Citations [scispace.com]
- 5. Why Your Lab E. coli Results Are Lying to You [krakensense.com]
- 6. academic.oup.com [academic.oup.com]
- 7. cgspace.cgiar.org [cgspace.cgiar.org]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ossila.com [ossila.com]
- 10. researchgate.net [researchgate.net]
- 11. Common problems with the plate count method in cleanroom compliance [cleanroomtechnology.com]
- 12. researchgate.net [researchgate.net]
- 13. Reproducibility challenges in the search for antibacterial compounds from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Antibacterial Agent 186
Disclaimer: "Antibacterial agent 186" is a representative designation used for this guide. The following information is based on a hypothetical multi-step synthesis involving common reactions in medicinal chemistry and is intended to serve as a general troubleshooting resource for researchers facing similar challenges in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is a multi-step process that begins with a Suzuki-Miyaura cross-coupling to form the biaryl core, followed by an amide bond formation, and concludes with a chiral resolution step to isolate the desired enantiomer. A general overview of the workflow is provided below.
Q2: What are the most critical steps in the synthesis of this compound?
A2: The most critical steps are the Suzuki-Miyaura coupling, due to its sensitivity to catalyst and reaction conditions, and the chiral resolution, which can be challenging in terms of achieving high enantiomeric excess (ee).
Q3: Are there any specific safety precautions I should be aware of?
A3: Standard laboratory safety protocols should be followed. The palladium catalyst used in the Suzuki-Miyaura coupling is toxic and should be handled in a well-ventilated fume hood. Boronic acids can be irritants, and appropriate personal protective equipment (PPE) should be worn.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling Step
Q: I am consistently getting low yields (<40%) for the Suzuki-Miyaura coupling step. What are the common causes and how can I improve the yield?
A: Low yields in Suzuki-Miyaura couplings are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting this step is recommended.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low Suzuki coupling yield.
Possible Causes and Solutions:
-
Poor Quality of Reagents:
-
Boronic Acid Decomposition: Boronic acids can dehydrate to form boroxines or undergo protodeboronation. Ensure your boronic acid is pure and dry.
-
Solvent Purity: Ensure solvents are anhydrous and deoxygenated, as both water and oxygen can negatively impact the catalytic cycle.
-
-
Inactive Catalyst System:
-
Palladium Source: The choice of palladium precursor and ligand is crucial. For sterically hindered substrates, a more active catalyst system may be required.
-
Ligand Selection: The ligand stabilizes the palladium catalyst and facilitates reductive elimination. Experiment with different phosphine ligands.
-
-
Suboptimal Reaction Conditions:
-
Base: The choice and concentration of the base are critical. A weak base may not be effective, while a very strong base can lead to side reactions.
-
Temperature: The reaction may require higher temperatures to proceed to completion.
-
Quantitative Data on Parameter Optimization:
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) |
| Ligand | SPhos | 65 | XPhos | 85 |
| Base | K₂CO₃ | 55 | K₃PO₄ | 78 |
| Temperature | 80 °C | 60 | 100 °C | 82 |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
To a dried flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 eq), boronic acid (1.2 eq), K₃PO₄ (2.0 eq), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol%; XPhos, 4 mol%).
-
Add anhydrous, deoxygenated 1,4-dioxane.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Poor Enantiomeric Excess (ee) in Chiral Resolution
Q: My chiral resolution step is resulting in a low enantiomeric excess (<90% ee). How can I improve the separation?
A: Achieving high enantiomeric excess is critical for the biological activity of this compound. Low ee can result from an inappropriate resolving agent or suboptimal crystallization conditions.
Improving the stability of Antibacterial agent 186 in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Antibacterial Agent 186 under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in my experiments?
A1: The stability of this compound can be influenced by several factors. The most common include:
-
pH: Extreme pH levels can catalyze hydrolysis, a major degradation pathway for many antibacterial agents.[1][2]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1][3][4] Conversely, freeze-thaw cycles can also impact stability.
-
Light: Exposure to ultraviolet (UV) or visible light can lead to photodegradation, especially for light-sensitive compounds.[1][5][6]
-
Solvent/Medium Composition: The components of your experimental medium can interact with and degrade the agent.[1] For instance, certain ions or reactive species can catalyze degradation.
-
Oxygen: For agents susceptible to oxidation, the presence of dissolved oxygen can be a significant factor in instability.[2]
-
Enzymatic Degradation: If working with biological matrices, enzymes present in the sample can degrade the agent.[5][7]
Q2: I'm observing a decrease in the activity of this compound over the course of my experiment. How can I confirm if this is due to instability?
A2: To confirm instability, you can perform a stability-indicating assay. A common and reliable method is High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[8] This involves:
-
Preparing a stock solution of this compound at a known concentration.
-
Incubating aliquots of the solution under your experimental conditions (e.g., same medium, temperature, and light exposure).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze the concentration of the active agent.
-
A significant decrease in the concentration of the parent compound over time is indicative of degradation.
Q3: What are some general strategies to improve the stability of this compound in solution?
A3: Several strategies can be employed to enhance stability:
-
Optimize pH: Prepare your solutions in a buffer system that maintains a pH at which the agent is most stable. This often requires empirical testing.
-
Control Temperature: Store stock solutions and conduct experiments at the lowest feasible temperature without compromising the experimental goals. For long-term storage, freezing at -20°C or -80°C is often recommended, but the stability upon freezing and thawing should be verified.[8]
-
Protect from Light: Use amber-colored vials or cover your experimental setup with aluminum foil to protect light-sensitive agents.
-
Use of Stabilizers: Incorporating stabilizing agents can protect the antibacterial agent from degradation. Common stabilizers include:
-
Antioxidants: Such as ascorbic acid or N-acetylcysteine, to prevent oxidative degradation.[9]
-
Chelating Agents: Like EDTA, to bind metal ions that can catalyze degradation.[10]
-
Cyclodextrins: These can form inclusion complexes with the drug molecule, protecting it from hydrolysis and photodegradation.[9][10]
-
-
Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound immediately before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in antibacterial susceptibility testing (e.g., varying MIC values). | Degradation of the agent during the incubation period.[1][11] | 1. Prepare fresh dilutions of the agent for each experiment. 2. Minimize the pre-incubation time of the agent in the test medium. 3. Assess the stability of the agent over the course of the assay using a method like HPLC. |
| Loss of activity after dissolving in a specific solvent or medium. | The solvent or a component of the medium is catalyzing degradation. | 1. Test the stability of the agent in different biocompatible solvents (e.g., DMSO, ethanol) and culture media. 2. Adjust the pH of the final solution. 3. If the medium contains reactive components, consider a simpler, defined medium for initial experiments. |
| Precipitation of the agent out of solution. | Poor solubility or aggregation of the agent under the experimental conditions. | 1. Optimize the solvent system. A co-solvent system may be necessary. 2. Adjust the pH to a range where the agent is more soluble. 3. Consider the use of solubilizing agents like cyclodextrins.[10] |
| Rapid degradation of stock solutions stored at 4°C. | The agent is unstable at refrigerated temperatures for extended periods. | 1. Aliquot stock solutions and store them at -20°C or -80°C.[8] 2. Perform a freeze-thaw stability study to ensure the agent is stable after being frozen and thawed. 3. Lyophilize the agent for long-term storage if it is stable in a dried form. |
Experimental Protocols
Protocol 1: Determining the pH-Stability Profile of this compound
Objective: To identify the optimal pH for the stability of this compound in an aqueous solution.
Materials:
-
This compound
-
A series of buffers with varying pH values (e.g., pH 3, 5, 7, 9)
-
HPLC system with a suitable column and detector
-
Incubator or water bath
Methodology:
-
Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Dilute the stock solution into each of the different pH buffers to a final concentration suitable for HPLC analysis.
-
Immediately after preparation (T=0), inject an aliquot of each pH solution into the HPLC to determine the initial concentration.
-
Incubate the remaining solutions at a relevant experimental temperature (e.g., 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each pH solution and analyze by HPLC.
-
Plot the percentage of the remaining agent against time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability.
Protocol 2: Evaluating the Effect of a Stabilizer on the Stability of this compound
Objective: To determine if a stabilizer (e.g., β-cyclodextrin) can enhance the stability of this compound.
Materials:
-
This compound
-
Stabilizer (e.g., β-cyclodextrin)
-
Buffer at the optimal pH determined in Protocol 1
-
HPLC system
-
Incubator or water bath
Methodology:
-
Prepare two sets of solutions in the optimal pH buffer:
-
Control: this compound at the desired final concentration.
-
Test: this compound at the same final concentration, with the addition of the stabilizer at a relevant concentration (e.g., 1:1 molar ratio).
-
-
Analyze the initial concentration (T=0) of the agent in both solutions by HPLC.
-
Incubate both solutions under conditions that are known to cause degradation (e.g., elevated temperature or light exposure).
-
At various time points, measure the concentration of the agent in both the control and test solutions.
-
Compare the degradation rate of the agent with and without the stabilizer to evaluate its effectiveness. An increase in the half-life of the agent in the presence of the stabilizer indicates a positive effect.[9]
Data Presentation
Table 1: pH-Dependent Stability of this compound at 37°C
| Time (hours) | % Remaining (pH 3) | % Remaining (pH 5) | % Remaining (pH 7) | % Remaining (pH 9) |
| 0 | 100 | 100 | 100 | 100 |
| 2 | 85 | 95 | 98 | 70 |
| 4 | 72 | 91 | 96 | 55 |
| 8 | 50 | 83 | 92 | 30 |
| 24 | 15 | 60 | 85 | <5 |
Table 2: Effect of Stabilizer (0.1% N-acetylcysteine) on the Stability of this compound at pH 7 and 37°C
| Time (hours) | % Remaining (Control) | % Remaining (+ Stabilizer) |
| 0 | 100 | 100 |
| 4 | 96 | 99 |
| 8 | 92 | 98 |
| 24 | 85 | 95 |
| 48 | 70 | 91 |
Visualizations
Caption: Troubleshooting workflow for addressing experimental inconsistencies.
Caption: Common degradation pathways for antibacterial agents.
Caption: Strategies to enhance the stability of antibacterial agents.
References
- 1. In vitro Degradation of Antimicrobials during Use of Broth Microdilution Method Can Increase the Measured Minimal Inhibitory and Minimal Bactericidal Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. mdpi.com [mdpi.com]
- 4. Systematic review of stability data pertaining to selected antibiotics used for extended infusions in outpatient parenteral antimicrobial therapy (OPAT) at standard room temperature and in warmer climates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. Current Progress in Natural Degradation and Enhanced Removal Techniques of Antibiotics in the Environment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.wur.nl [research.wur.nl]
- 9. Pharmaceutical Systems as a Strategy to Enhance the Stability of Oxytetracycline Hydrochloride Polymorphs in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stabilizers - CD Formulation [formulationbio.com]
- 11. Influence of antibiotic stability on the results of in vitro testing procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinements to the MIC testing protocol for Antibacterial agent 186
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Antibacterial Agent 186 in Minimum Inhibitory Concentration (MIC) testing.
Frequently Asked Questions (FAQs)
Q1: What is the recommended standard method for MIC testing of this compound?
A1: The recommended method for determining the MIC of this compound is the broth microdilution method following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1] This method provides quantitative results (in µg/mL) and is amenable to higher throughput screening.
Q2: How should I prepare the stock solution for this compound, which is sparingly soluble in aqueous media?
A2: Due to its limited aqueous solubility, this compound should first be dissolved in a small amount of an appropriate solvent, such as dimethyl sulfoxide (DMSO), before being diluted in the test medium. Ensure the final concentration of the solvent in the test wells is minimal (typically ≤1%) to avoid any inhibitory effects on the test organism. A solvent toxicity control should always be included in your experimental setup.
Q3: How do I interpret the MIC results for this compound?
A3: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism after a standardized incubation period.[2][3] The interpretation of this value (i.e., whether the organism is susceptible, intermediate, or resistant) requires comparison to established clinical breakpoints.[4][5][6] As this compound is a novel compound, these breakpoints may still be under investigation. In the interim, results can be compared to the MICs of quality control (QC) strains.
Q4: What are the recommended quality control (QC) strains for MIC testing with this compound?
A4: Standard QC strains as recommended by CLSI should be used to ensure the validity of your MIC results. These include:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 29213™
-
Pseudomonas aeruginosa ATCC® 27853™
-
Enterococcus faecalis ATCC® 29212™[7]
The observed MIC values for these strains should fall within the expected ranges provided in the table below.
Data Presentation
Table 1: Quality Control Ranges for this compound
| Quality Control Strain | Expected MIC Range (µg/mL) |
| E. coli ATCC® 25922™ | 0.5 - 2 |
| S. aureus ATCC® 29213™ | 0.125 - 1 |
| P. aeruginosa ATCC® 27853™ | 4 - 16 |
| E. faecalis ATCC® 29212™ | 2 - 8 |
Troubleshooting Guides
This section addresses specific issues that may arise during the MIC testing of this compound.
Issue 1: No bacterial growth in any wells, including the growth control well.
-
Question: I have performed the MIC assay, but after incubation, there is no turbidity in any of the wells, not even in the growth control (no antibiotic). What could be the cause?
-
Answer: This issue typically points to a problem with the inoculum or the incubation conditions.
-
Possible Causes & Solutions:
-
Inactive Inoculum: The bacterial suspension may have been non-viable. Ensure you are using a fresh culture (18-24 hours old) to prepare your inoculum.
-
Incorrect Inoculum Density: The inoculum may have been too dilute. Always standardize your inoculum to a 0.5 McFarland standard to achieve the target concentration of approximately 5 x 10^5 CFU/mL in the final well volume.[3][8]
-
Improper Incubation: Verify that the incubation temperature, atmosphere (e.g., CO2 levels for fastidious organisms), and duration were correct for the specific organism being tested.[4]
-
Residual Solvent Toxicity: If a high concentration of a solvent like DMSO was used to dissolve this compound and was inadvertently carried over into the growth control well, it could inhibit growth. Ensure the final solvent concentration is non-inhibitory.
-
Figure 1. Logic diagram for troubleshooting no growth. -
Issue 2: Observed MIC values are consistently higher or lower than the expected QC range.
-
Question: My MIC values for the QC strains are consistently outside the established ranges for this compound. Why is this happening?
-
Answer: Deviations from the expected QC ranges often indicate a systematic error in the experimental setup.
-
Possible Causes & Solutions:
-
| Observation | Possible Cause | Recommended Action |
| MICs too high | Inoculum too heavy[7] | Re-standardize inoculum to a 0.5 McFarland standard. |
| Incorrect preparation of this compound dilutions | Review dilution calculations and ensure accurate pipetting. | |
| Agent binding to plasticware | Consider using low-binding plates and tubes. | |
| MICs too low | Inoculum too light[7] | Re-standardize inoculum to a 0.5 McFarland standard. |
| Degradation of this compound | Prepare fresh stock solutions. Verify storage conditions. | |
| Incorrect media composition (e.g., pH, cation concentration)[4] | Use cation-adjusted Mueller-Hinton Broth (CAMHB). Check the pH of in-house prepared media. |
Issue 3: "Skipped wells" are observed in the dilution series.
-
Question: I am observing growth in a well with a higher concentration of this compound, while the next well with a lower concentration shows no growth. How should I interpret this?
-
Answer: This phenomenon, known as "skipped wells," can be caused by several factors.
-
Possible Causes & Solutions:
-
Contamination: A contaminating organism resistant to the agent may be present. Check the purity of your inoculum by streaking it onto an agar plate.
-
Pipetting Error: An error during the serial dilution or inoculation could have occurred. Review your pipetting technique and ensure proper mixing at each dilution step.
-
Precipitation of Agent 186: Due to its potential solubility issues, this compound may have precipitated out of solution at higher concentrations, reducing its effective concentration in that well. Visually inspect the wells for any precipitate. If precipitation is suspected, consider using a different solvent or modifying the dilution method.
-
In the case of skipped wells, the test should be considered invalid and repeated.
-
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
-
Preparation of this compound Stock Solution:
-
Dissolve a precisely weighed amount of this compound powder in 100% DMSO to create a high-concentration stock (e.g., 1280 µg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-4 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a nephelometer.[9]
-
Within 15 minutes, dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add an additional 100 µL of the appropriate this compound working solution to the first column of wells, resulting in the highest desired concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.
-
Column 11 should serve as the growth control (inoculum, no agent), and column 12 as the sterility control (broth only).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be 200 µL.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
Following incubation, examine the plate for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[2]
-
References
- 1. qlaboratories.com [qlaboratories.com]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. droracle.ai [droracle.ai]
- 5. dickwhitereferrals.com [dickwhitereferrals.com]
- 6. A Guide to Bacterial Culture Identification And Results Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Overcoming experimental limitations when working with Antibacterial agent 186
Technical Support Center: Antibacterial Agent 186
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with the novel this compound. The information is intended to help overcome common experimental limitations and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and concentration for solubilizing this compound?
A1: this compound exhibits poor solubility in aqueous solutions. For stock solutions, DMSO is the recommended solvent. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO and store it in small aliquots at -20°C to avoid repeated freeze-thaw cycles. For working solutions, dilute the DMSO stock in your desired culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.5% (v/v) to avoid solvent-induced toxicity to bacterial cells.
Solubility Data for this compound
| Solvent | Solubility (mg/mL) | Maximum Stock Concentration (mM) | Notes |
|---|---|---|---|
| Water | < 0.1 | < 0.2 | Not recommended for stock solutions. |
| PBS (pH 7.4) | < 0.1 | < 0.2 | Precipitation may occur. |
| Ethanol | 5 | 10 | Can be used, but may affect some bacterial strains. |
| DMSO | 25 | 50 | Recommended solvent. |
Q2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values. What could be the cause?
A2: Inconsistent MIC values for this compound can stem from several factors. One common issue is the agent's propensity to bind to plastic surfaces, reducing its effective concentration. It is also sensitive to pH variations in the culture medium.
Troubleshooting Inconsistent MIC Values
| Potential Cause | Recommendation |
|---|---|
| Plastic Adsorption | Use low-binding microplates. Include a pre-incubation step where the plate is saturated with a bovine serum albumin (BSA) solution. |
| pH Sensitivity | Ensure your culture medium is adequately buffered (e.g., with HEPES) to maintain a stable pH throughout the experiment. |
| Precipitation | Visually inspect your wells for any precipitation after adding the agent. If precipitation occurs, consider lowering the starting concentration or using a co-solvent. |
| Inoculum Variability | Standardize your bacterial inoculum preparation to ensure a consistent cell density (e.g., 5 x 10^5 CFU/mL) in all experiments. |
Troubleshooting Guide
Problem 1: High background signal in fluorescence-based viability assays.
-
Possible Cause: this compound has been observed to exhibit autofluorescence at certain wavelengths, which can interfere with assays using fluorescent dyes like propidium iodide or SYTOX Green.
-
Solution:
-
Run a control experiment with this compound in the assay medium without cells to quantify its intrinsic fluorescence.
-
Subtract the background fluorescence from your experimental readings.
-
If the signal-to-noise ratio is too low, consider using a non-fluorescent viability assay, such as measuring ATP levels (e.g., BacTiter-Glo™) or a colorimetric assay (e.g., XTT or MTS).
-
Problem 2: this compound appears less effective in serum-containing media.
-
Possible Cause: The agent has a high affinity for serum proteins, particularly albumin. This protein binding sequesters the agent, reducing the free concentration available to act on the bacteria.
-
Solution:
-
Quantify the extent of protein binding in your specific medium.
-
Increase the concentration of this compound to compensate for the amount bound to serum proteins.
-
If possible, perform initial screening assays in serum-free media and validate the hits in serum-containing media.
-
Protein Binding of this compound
| Medium | Percent Serum | Free Fraction of Agent 186 |
|---|---|---|
| RPMI 1640 | 0% | 98% |
| RPMI 1640 | 10% | 45% |
| Mueller-Hinton Broth | 0% | 95% |
| Mueller-Hinton Broth | 50% Mouse Serum | 20% |
Experimental Protocols & Workflows
Protocol: Determining the MIC of this compound using Broth Microdilution
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to a final concentration of 10 mM.
-
Prepare Bacterial Inoculum: Culture bacteria to the mid-logarithmic phase. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to a final concentration of 5 x 10^5 CFU/mL.
-
Serial Dilutions: In a 96-well low-binding microplate, perform a two-fold serial dilution of the this compound stock solution in MHB. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is ≤0.5%.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Controls: Include a positive control (bacteria with no agent) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Hypothetical Signaling Pathway Inhibition by Agent 186
This compound is hypothesized to inhibit bacterial growth by targeting the "Tux" signal transduction pathway, which is crucial for cell wall biosynthesis. The agent is believed to be a competitive inhibitor of the kinase "TuxA," preventing the phosphorylation of the downstream effector "TuxB."
Technical Support Center: Process Improvements for Large-Scale Synthesis of Antibacterial Agent 186
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the large-scale synthesis of the novel antibacterial agent 186. The information is presented in a practical, question-and-answer format to directly address common challenges encountered during production.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the fermentation, synthesis, and purification of this compound.
1.1 Low Fermentation Titer
Question: We are experiencing a significant decrease in the fermentation titer of this compound. What are the potential causes and how can we troubleshoot this issue?
Answer: A low fermentation titer can be attributed to several factors, broadly categorized into issues with the microbial strain, fermentation media, or process parameters.
-
Microbial Strain Issues:
-
Strain Viability and Vigor: The initial inoculum may have low viability. It is crucial to start with a healthy and active seed culture.
-
Strain Mutation: Spontaneous mutations can occur, leading to a decrease in antibiotic production.[1] It is advisable to maintain a stock of the high-yielding strain and periodically re-evaluate its productivity.
-
-
Fermentation Media Components:
-
Nutrient Limitation: The production of antibiotics often begins when a key nutrient, such as carbon, nitrogen, or phosphate, becomes limited, triggering secondary metabolism.[2] Conversely, an excess of certain nutrients can inhibit production.
-
Precursor Availability: Ensure that any specific precursors required for the synthesis of this compound are present in sufficient concentrations. For instance, the addition of n-propanol can act as a precursor and increase the production of erythromycin.[3]
-
-
Process Parameter Deviations:
-
Suboptimal pH and Temperature: Most antibiotic-producing microorganisms have a narrow optimal range for pH and temperature. For penicillin fermentation, the optimal temperature is typically between 25°C and 30°C.[4]
-
Inadequate Aeration and Agitation: Proper oxygen supply is critical. Increased stirring rates can improve oxygen mass transfer, but excessive shear stress can damage the microbial cells.[5]
-
Contamination: Contamination with other microorganisms can compete for nutrients and produce inhibitory substances.[6]
-
Troubleshooting Workflow for Low Fermentation Titer
References
- 1. Production of antibiotics - Wikipedia [en.wikipedia.org]
- 2. Antibacterial Discovery and Development: From Gene to Product and Back - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of Erythromycin microbiology.pptx [slideshare.net]
- 4. cetjournal.it [cetjournal.it]
- 5. jocpr.com [jocpr.com]
- 6. unido.org [unido.org]
How to troubleshoot contamination in Antibacterial agent 186 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address contamination issues that may arise during experiments with Antibacterial agent 186.
Troubleshooting Guides
This section offers a question-and-answer format to directly address specific issues you might encounter.
Issue 1: I see unexpected turbidity or a color change in my culture medium.
Possible Cause: This is a common sign of microbial contamination, such as bacteria, yeast, or fungi.[1][2][3]
Troubleshooting Steps:
-
Visual Inspection: Immediately examine the culture under a light microscope.
-
pH Check: If your medium contains a pH indicator like phenol red, a rapid change to yellow suggests bacterial contamination, while a shift to pink or purple may indicate fungal contamination.[1][4]
-
Isolate and Discard: To prevent cross-contamination, immediately isolate the suspected culture vessel and all reagents used.[5] It is generally best to discard the contaminated culture and start a new experiment.
-
Review Aseptic Technique: Carefully review your experimental protocol and aseptic techniques to identify potential sources of contamination.[6]
Issue 2: My control plates (no this compound) show no or poor growth.
Possible Cause: This could be due to issues with the bacterial inoculum, culture medium, or incubation conditions.
Troubleshooting Steps:
-
Check Inoculum Viability: Ensure the bacterial strain is viable and has been stored correctly. You can streak the stock culture on a fresh agar plate to confirm its ability to grow.
-
Medium Preparation: Verify the composition and preparation of your culture medium. Ensure it is not expired and has been sterilized correctly.[6]
-
Incubation Conditions: Confirm that the incubator is set to the optimal temperature, humidity, and CO2 levels (if required) for the specific bacterial strain.[6]
-
Chemical Contamination: Consider the possibility of chemical contamination from non-sterile supplies, water, or residual detergents on glassware.[2][7]
Issue 3: I observe colonies growing within the zone of inhibition in my disk diffusion assay.
Possible Cause: This could indicate a mixed culture, the presence of resistant mutants, or contamination of the antibiotic disk.
Troubleshooting Steps:
-
Verify Culture Purity: Streak the original inoculum on a selective agar plate to ensure you are working with a pure culture.
-
Isolate and Characterize Colonies: Pick a few colonies from within the inhibition zone and streak them on a new plate. Perform a Gram stain and other identifying tests to determine if they are the same as your test organism or a contaminant.[8]
-
Consider Resistant Mutants: The colonies could be a subpopulation of your bacteria that is resistant to this compound.[8] This can be a significant finding and may warrant further investigation.
-
Check Antibiotic Disks: Ensure the disks containing this compound were sterile and properly prepared.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in antibacterial experiments?
A1: The most common sources of contamination include:
-
Personnel: Shedding of skin cells, hair, and respiratory droplets.[9][10]
-
Airborne Contaminants: Dust particles, aerosols, and microorganisms present in the laboratory environment.[10]
-
Contaminated Media and Reagents: Using non-sterile or improperly stored media, sera, and other solutions.[11]
-
Non-Sterile Equipment and Supplies: Improperly sterilized glassware, plasticware, and instruments.[9][11]
-
Cross-Contamination: Transfer of microorganisms from one culture to another, often through shared media or improper handling.[9]
Q2: How can I prevent contamination in my experiments?
A2: Strict adherence to aseptic techniques is crucial. Key practices include:
-
Working in a clean and controlled environment, such as a laminar flow hood or biosafety cabinet.[6]
-
Thoroughly disinfecting work surfaces with 70% alcohol before and after use.[2]
-
Properly sterilizing all media, reagents, and equipment.[6]
-
Using sterile pipettes, tips, and other disposables.
-
Minimizing the time that sterile containers are open.
-
Wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and a mask.[12]
Q3: What are the acceptable methods for sterilizing laboratory equipment?
A3: Common and effective sterilization methods include:
-
Wet Heat (Autoclaving): Uses pressurized steam to kill all microbes, spores, and viruses. It is ideal for glassware, culture media, and other heat-stable items.[13][14][15]
-
Dry Heat: Uses high temperatures in an oven and is suitable for materials that can be damaged by moisture, such as powders and oils.[13][14][15]
-
Filtration: Used to sterilize heat-sensitive liquids by passing them through a membrane with pores small enough to trap microorganisms.[13][14]
-
Chemical Sterilization: Involves the use of chemical agents like ethanol, isopropanol, or ethylene oxide for surfaces and heat-sensitive equipment.[13][15]
-
Radiation: Utilizes UV light, X-rays, or gamma rays to damage microbial DNA.[13][14][15]
Q4: Can a low level of contamination affect my results?
A4: Yes, even low levels of contamination can significantly impact your results. Studies have shown that contamination levels as low as 5% can begin to alter the apparent antimicrobial susceptibility of a bacterial culture.[16] Therefore, it is critical to maintain a sterile environment and discard any contaminated cultures.
Data Presentation
Table 1: Impact of Contamination on Antimicrobial Susceptibility Testing
| Contamination Level | Effect on Susceptibility Results | Reference |
| > 5% | Can lead to significant changes in apparent drug susceptibility. | [16] |
| 12.5% | The point at which susceptibility to antimicrobial agents generally starts to change. | [16] |
Experimental Protocols
Protocol 1: Basic Aseptic Technique for Handling Bacterial Cultures
-
Preparation: Before starting, disinfect the work area (e.g., laminar flow hood) with 70% ethanol.[2] Arrange all necessary sterile materials (pipettes, tubes, plates) within easy reach.
-
Hand Washing: Wash hands thoroughly with an antiseptic soap.[17]
-
Sterilizing Inoculating Loops: Before and after use, heat an inoculating loop in a Bunsen burner flame until it is red-hot to sterilize it. Allow it to cool before touching any bacterial cultures.[18]
-
Transferring Cultures: When transferring a culture, briefly flame the mouth of the tube or bottle before and after introducing the sterile loop or pipette to prevent airborne contamination.[18]
-
Plate Handling: Only partially lift the lid of a petri dish when inoculating to minimize exposure to the air.[17]
-
Final Disinfection: After completing your work, disinfect the work area again.
Protocol 2: Disk Diffusion Method for Antimicrobial Susceptibility Testing
-
Prepare Inoculum: From a pure culture, prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.[19]
-
Inoculate Agar Plate: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile swab.[17][19]
-
Apply Antibiotic Disks: Aseptically place paper disks impregnated with known concentrations of this compound onto the agar surface. Ensure the disks are evenly spaced.[17][20]
-
Incubation: Invert the plates and incubate them at the optimal temperature for the test organism for 16-24 hours.[17]
-
Measure Zones of Inhibition: After incubation, measure the diameter of the clear zones around each disk where bacterial growth has been inhibited.[20] The size of the zone indicates the susceptibility of the bacteria to the agent.
Visualizations
References
- 1. goldbio.com [goldbio.com]
- 2. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 3. How to recognize bacterial contamination in your cell culture - Eppendorf New Zealand [eppendorf.com]
- 4. akadeum.com [akadeum.com]
- 5. Basics of Cell Culture Quality Control: Contamination | abm Inc. [info.abmgood.com]
- 6. microbiozindia.com [microbiozindia.com]
- 7. arcjournals.org [arcjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. plantcelltechnology.com [plantcelltechnology.com]
- 10. Identifying & Preventing Lab Contamination [kewaunee.in]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. Aseptic Techniques | Pharmlabs [pharmlabs.unc.edu]
- 13. 5 Common Methods of Lab Sterilization - SEPS Services [sepsservices.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. ossila.com [ossila.com]
- 16. Effect of contamination levels on antimicrobial susceptibilities tested by Autobac I - PMC [pmc.ncbi.nlm.nih.gov]
- 17. savemyexams.com [savemyexams.com]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. apec.org [apec.org]
- 20. youtube.com [youtube.com]
Technical Support Center: Optimizing Anti-Biofilm Assays for Antibacterial Agent 186
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Antibacterial agent 186 in anti-biofilm assays. The information is designed to help optimize experimental parameters, with a focus on incubation time, to ensure reproducible and accurate results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for biofilm formation before adding this compound?
A1: The optimal incubation time for mature biofilm formation can vary depending on the bacterial species and strain, as well as the growth conditions. For many bacteria, including common strains like P. aeruginosa and S. aureus, biofilm biomass can plateau after about 16-24 hours.[1][2] A study on P. aeruginosa and S. pyogenes found that the strongest biofilm formation occurred on day three.[3] It is recommended to perform a preliminary time-course experiment (e.g., 8, 16, 24, 36, 48 hours) to determine the point of maximal biofilm formation for your specific strain before initiating treatment with this compound.[1][4]
Q2: How long should I incubate the biofilm with this compound?
A2: The incubation time with the antibacterial agent is a critical parameter. A common starting point is 24 hours.[5][6] However, the optimal time may vary. Shorter incubation times might be sufficient for potent compounds, while longer times may be needed to observe the full effect, especially for biofilm eradication. It is advisable to test a range of incubation times (e.g., 6, 12, 24, 48 hours) to determine the most effective duration for this compound against your target biofilm.
Q3: What are the key factors that can influence the reproducibility of my anti-biofilm assay results?
A3: Several factors can impact the reproducibility of anti-biofilm assays. These include:
-
Incubation Time: Inconsistent incubation periods for both biofilm growth and agent exposure will lead to variability.[7][8]
-
Temperature and pH: Deviations from the optimal growth temperature and pH of the medium can significantly affect biofilm formation.[7][8][9]
-
Nutrient Availability: The type and concentration of nutrients in the growth medium influence the rate and extent of biofilm development.[9][10]
-
Inoculum Density: The initial concentration of bacteria used to seed the biofilm can affect the time it takes to form a mature biofilm.[2]
-
Washing Steps: Inconsistent or overly aggressive washing can dislodge the biofilm, leading to lower and more variable readings.[11]
-
Evaporation: Evaporation from the wells of the microtiter plate, especially the outer wells, can concentrate media components and affect biofilm growth. Using a humidified incubator or filling the outer wells with sterile water can mitigate this.[11]
Q4: What is this compound and what is its known anti-biofilm activity?
A4: this compound is a potent compound known for its ability to inhibit the formation of and eradicate existing biofilms of clinical strains of Staphylococcus epidermidis.[12] It has shown inhibitory activity against multi-drug resistant strains of S. epidermidis.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent washing technique. 2. Evaporation from outer wells of the microtiter plate. 3. Pipetting errors leading to inconsistent inoculum or agent concentration. 4. Contamination. | 1. Standardize the washing procedure. Gently rinse wells to remove planktonic cells without disturbing the biofilm.[11][13] 2. Fill the outer wells of the plate with sterile water or PBS to create a humidity barrier.[11] Consider not using the outer wells for experimental samples.[4] 3. Ensure proper mixing of cultures and reagents before pipetting. Use calibrated pipettes. 4. Use aseptic techniques throughout the experiment. Include negative control wells (media only) to check for contamination.[5] |
| No or weak biofilm formation | 1. Sub-optimal incubation time, temperature, or pH. 2. Inappropriate growth medium. 3. Low inoculum concentration. 4. The bacterial strain may be a poor biofilm former. | 1. Optimize these parameters for your specific strain. A common starting point is 37°C and a neutral pH for 24-48 hours.[7][8][14] 2. Ensure the medium provides sufficient nutrients for biofilm growth. Some media formulations are better suited for biofilm assays.[1] 3. Increase the initial bacterial concentration.[2] 4. Confirm that your strain is capable of forming biofilms under laboratory conditions. |
| This compound shows no effect | 1. The concentration of the agent is too low. 2. The incubation time with the agent is too short. 3. The biofilm is too mature and resistant. 4. The agent may not be effective against the specific bacterial species being tested. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Increase the incubation time with the agent. 3. Test the agent on biofilms grown for a shorter period. 4. While effective against S. epidermidis, its efficacy against other species may vary.[12] |
| Crystal violet staining is inconsistent | 1. Incomplete removal of planktonic bacteria before staining. 2. Insufficient or excessive staining time. 3. Incomplete solubilization of the crystal violet. | 1. Ensure thorough but gentle washing of the wells before staining.[13] 2. Standardize the staining time, typically 10-15 minutes.[13][14] 3. Ensure the solubilizing agent (e.g., 30% acetic acid or ethanol) is added to all wells and mixed thoroughly to dissolve all the stain.[1][14] |
Experimental Protocols & Data
Protocol: Time-Course Optimization for Biofilm Formation
This protocol determines the optimal incubation time for biofilm formation before the addition of an antibacterial agent.
-
Prepare Inoculum: Grow an overnight culture of the desired bacterial strain in an appropriate medium. Dilute the culture to a starting OD600 of approximately 0.05-0.1.
-
Plate Inoculum: Add 200 µL of the diluted culture to the wells of a 96-well microtiter plate. Include media-only negative controls.
-
Incubate: Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C).
-
Time Points: At designated time points (e.g., 8, 16, 24, 36, 48, and 72 hours), remove a plate for analysis.
-
Wash: Carefully aspirate the planktonic bacteria from the wells. Gently wash the wells twice with sterile phosphate-buffered saline (PBS) or distilled water, being careful not to disturb the biofilm.[13]
-
Stain: Add 125-200 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[13][14]
-
Wash: Remove the crystal violet solution and wash the wells again with PBS or water until the water runs clear.
-
Dry: Invert the plate and tap it on a paper towel to remove excess liquid. Allow the plate to air dry completely.[13]
-
Solubilize: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[1][14]
-
Read Absorbance: Measure the absorbance at a wavelength between 570-600 nm using a microplate reader.
-
Analyze: Plot the absorbance values against the incubation time to identify the time point at which biofilm biomass is maximal. This represents the optimal incubation time for biofilm formation.
Table 1: Influence of Environmental Factors on Biofilm Formation
| Factor | Condition | Effect on Biofilm Formation | Reference(s) |
| Temperature | Optimal (e.g., 37°C) | Maximum biofilm density | [7][8] |
| Sub-optimal (e.g., 25°C) | Decreased biofilm density by ~30% | [7][8] | |
| Supra-optimal (e.g., 45°C) | Decreased biofilm density by >50% | [7][8] | |
| pH | Neutral (pH 7.0) | Maximum biofilm density | [7][8] |
| Acidic (pH 5.0) | Reduced biofilm formation to ~40% of peak | [7][8] | |
| Alkaline (pH 9.0) | Reduced biofilm formation to ~35% of peak | [7][8] | |
| Incubation Time | 0-36 hours | Biofilm growth increases | [7][8] |
| >36 hours | Growth rate stabilizes, with only a ~5% increase thereafter | [7][8] |
Visualizations
Workflow for Anti-Biofilm Assay
Troubleshooting High Variability
References
- 1. imquestbio.com [imquestbio.com]
- 2. imquestbio.com [imquestbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Biofilm Formation: Influence of Temperature, pH, and Incubation Time in a Factorial Experimental Framework – IJSREM [ijsrem.com]
- 9. biomedgrid.com [biomedgrid.com]
- 10. researchgate.net [researchgate.net]
- 11. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial agent 186_TargetMol [targetmol.com]
- 13. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 14. static.igem.org [static.igem.org]
Validation & Comparative
Validating the Anti-Biofilm Efficacy of Antibacterial Agent 186 Against Diverse Staphylococcal Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative Antibacterial Agent 186's anti-biofilm activity against various staphylococcal species. The data presented for Agent 186 is hypothetical and serves as a framework for comparison against established or alternative antibacterial agents. This document outlines the requisite experimental protocols and visualizes key biological pathways and workflows to support further research and development in combating staphylococcal biofilm-associated infections.
Data Presentation: Comparative Anti-Biofilm Activity
The following table summarizes the hypothetical anti-biofilm activity of this compound in comparison to other known antibacterial agents against common staphylococcal species. The data includes Minimum Inhibitory Concentration (MIC) to inhibit planktonic growth, and Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) to assess the agent's effect on biofilm formation and established biofilms, respectively.
| Antibacterial Agent | Target Species | MIC (µg/mL) | MBIC (µg/mL) | MBEC (µg/mL) | Reference |
| This compound (Hypothetical) | Staphylococcus aureus | 4 | 8 | 32 | N/A |
| Staphylococcus epidermidis | 2 | 4 | 16 | N/A | |
| Staphylococcus saprophyticus | 8 | 16 | 64 | N/A | |
| Vancomycin | Staphylococcus aureus | 1-2 | 16-64 | >1024 | [1] |
| Staphylococcus epidermidis | 1-4 | 8-32 | >1024 | [2] | |
| Linezolid | Staphylococcus aureus | 1-4 | 4-16 | 64-256 | [3] |
| Rifampicin | Staphylococcus aureus | 0.004-0.03 | 0.06-1 | 16-128 | [4] |
| Thiazolidinone Derivative (TD-H2-A) | Staphylococcus aureus | 6.3-25.0 | Not specified | Effective at 5x MIC | [1][5] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of anti-biofilm agents. Below are standard protocols for key experiments.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation: A two-fold serial dilution of the antibacterial agent is prepared in a 96-well microtiter plate with an appropriate growth medium, such as Tryptic Soy Broth (TSB).
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination: The MIC is the lowest concentration of the agent that completely inhibits visible growth of the bacteria.[6]
Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This assay determines the concentration of an agent required to inhibit the formation of a biofilm.
-
Procedure: The assay is set up similarly to the MIC assay, with serial dilutions of the antibacterial agent.
-
Incubation for Biofilm Formation: The microtiter plate is incubated at 37°C for 24 hours to allow for biofilm formation.
-
Quantification: After incubation, the planktonic cells are removed, and the wells are washed with phosphate-buffered saline (PBS). The remaining biofilm is stained with crystal violet, which is then solubilized, and the absorbance is measured to quantify the biofilm biomass.[6][7] The MBIC is the lowest concentration that shows a significant reduction in biofilm formation compared to the control.
Minimum Biofilm Eradication Concentration (MBEC) Assay
The MBEC assay assesses the concentration needed to kill bacteria within a pre-formed biofilm.
-
Biofilm Growth: Biofilms are first grown in a 96-well plate for 24 hours as described for the MBIC assay.
-
Treatment: After biofilm formation, the planktonic cells are removed, and fresh medium containing serial dilutions of the antibacterial agent is added to the wells.
-
Incubation: The plate is incubated for another 24 hours.
-
Viability Assessment: The viability of the bacteria within the treated biofilms is assessed, often by using a metabolic dye like 2,3,5-triphenyltetrazolium chloride (TTC) or by plating for colony-forming units (CFU).[2][7] The MBEC is the minimum concentration of the agent that results in a significant reduction in viable bacteria within the biofilm.
Visualizations: Pathways and Workflows
Signaling Pathway in Staphylococcal Biofilm Formation
Staphylococcal biofilm formation is a complex process regulated by various signaling pathways. The Accessory Gene Regulator (agr) quorum-sensing system is a key regulator.[8][9] It controls the expression of virulence factors and molecules involved in biofilm structuring and dispersal.[9][10]
Caption: The agr quorum-sensing pathway in Staphylococcus, regulating biofilm dispersal.
Experimental Workflow for Anti-Biofilm Agent Validation
The following diagram illustrates a typical workflow for validating the anti-biofilm activity of a novel compound like this compound.
Caption: A streamlined workflow for assessing the anti-biofilm properties of a new agent.
References
- 1. Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and anti-biofilm activities of thiazolidione derivatives against clinical staphylococcus strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 4. Anti-biofilm Activity as a Health Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of antibacterial and antibiofilm of thiazolidinone derivative TD-H2-A against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
- 8. A Review of Biofilm Formation of Staphylococcus aureus and Its Regulation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of Antibacterial Agent 186 and Other Anti-Biofilm Agents Against Staphylococcus epidermidis
A detailed guide for researchers, scientists, and drug development professionals on the performance and mechanisms of emerging anti-biofilm compounds.
In the persistent challenge of combating bacterial biofilms, particularly those formed by the opportunistic pathogen Staphylococcus epidermidis, a variety of anti-biofilm agents are under intense scrutiny. This guide provides a comparative analysis of Antibacterial Agent 186 (also known as compound 25) alongside other notable anti-biofilm agents: Celastrol, Aryl Rhodanines, and Closantel. The comparison focuses on their efficacy against S. epidermidis biofilms, supported by available experimental data and a review of their mechanisms of action.
Quantitative Performance Analysis
The following table summarizes the key performance indicators of the selected anti-biofilm agents against Staphylococcus epidermidis. These values, extracted from various studies, offer a quantitative measure of their potency in inhibiting bacterial growth and biofilm formation.
| Agent | Target Organism | MIC (µg/mL) | MBIC (µg/mL) | MBEC (µg/mL) | Key Findings |
| This compound (compound 25) | Staphylococcus epidermidis (clinical strains) | MIC₅₀: 1.6, MIC₉₀: 3.125[1] | Not Reported | Not Reported | Potent activity against multidrug-resistant strains.[1] |
| Celastrol | Staphylococcus epidermidis | 0.31 | 0.9 | 7.5[2][3] | Demonstrates both biofilm inhibition and eradication properties.[2][3] |
| Aryl Rhodanines | Staphylococcus epidermidis | ≥ 100 (non-bactericidal)[4] | 6-25 µM[4] | Not Reported | Specifically inhibits biofilm formation without affecting planktonic cell growth.[1][4][5] |
| Closantel | Staphylococcus epidermidis | 0.25-0.5 | ≥ 0.5 | ≥ 1[6][7] | A repurposed antiparasitic drug with potent anti-biofilm activity.[6][7] |
Abbreviations:
-
MIC: Minimum Inhibitory Concentration - the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
MBIC: Minimum Biofilm Inhibitory Concentration - the lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm.
-
MBEC: Minimum Biofilm Eradication Concentration - the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
Mechanisms of Action: A Comparative Overview
Understanding the mechanism of action is crucial for the development of effective anti-biofilm strategies. While the precise mechanism of this compound is not yet fully elucidated in publicly available literature, the modes of action for the other compared agents have been investigated.
-
This compound (compound 25): The specific molecular target and signaling pathway inhibited by Agent 186 have not been detailed in the reviewed literature. Its potent activity against established biofilms suggests it may interfere with the biofilm matrix integrity or the viability of bacteria within the biofilm.
-
Celastrol: This natural compound primarily inhibits the synthesis of the bacterial cell wall.[2][3] By interfering with this essential process, Celastrol not only kills planktonic bacteria but also disrupts the formation and integrity of the biofilm structure.
-
Aryl Rhodanines: These compounds exhibit a targeted anti-biofilm effect by preventing the initial attachment of bacteria to surfaces.[1][5] This mechanism is particularly noteworthy as it does not exert selective pressure on the bacteria to develop resistance related to bactericidal action.
-
Closantel: The anti-biofilm activity of Closantel is attributed to its ability to disrupt the bacterial cell membrane.[6][7] This leads to membrane depolarization and ultimately cell death, impacting both planktonic and biofilm-embedded bacteria.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To visually represent the complex processes of biofilm formation and the inhibitory actions of the discussed agents, the following diagrams are provided in the DOT language for Graphviz.
Staphylococcus epidermidis Biofilm Formation Pathway
This diagram illustrates the key stages of biofilm development in S. epidermidis.
Caption: Key stages of Staphylococcus epidermidis biofilm formation.
Mechanisms of Action of Anti-Biofilm Agents
This diagram illustrates the points of intervention for Celastrol, Aryl Rhodanines, and Closantel within the biofilm formation pathway.
Caption: Intervention points of various anti-biofilm agents.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section details the methodologies for key experiments used to assess anti-biofilm activity.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an agent that inhibits the visible growth of a planktonic bacterium.
Protocol:
-
Prepare a serial dilution of the test agent in a suitable broth medium (e.g., Tryptic Soy Broth) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of S. epidermidis (e.g., 5 x 10⁵ CFU/mL).
-
Include positive (bacteria without agent) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration with no visible turbidity.
Biofilm Inhibition (MBIC) Assay
Objective: To determine the minimum concentration of an agent that inhibits biofilm formation.
Protocol:
-
Perform the MIC assay as described above.
-
After incubation, carefully discard the planktonic culture from each well.
-
Wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Stain the remaining biofilm by adding a crystal violet solution (e.g., 0.1%) to each well and incubating for 15-20 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the bound crystal violet with a suitable solvent (e.g., 30% acetic acid or ethanol).
-
Quantify the biofilm biomass by measuring the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The MBIC is the lowest concentration of the agent that shows a significant reduction in biofilm formation compared to the untreated control.
Biofilm Eradication (MBEC) Assay
Objective: To determine the minimum concentration of an agent required to kill bacteria in a pre-formed biofilm.
Protocol:
-
Grow S. epidermidis biofilms in a 96-well microtiter plate for 24 hours in a suitable growth medium.
-
After incubation, remove the planktonic cells and wash the wells with PBS.
-
Add fresh broth containing serial dilutions of the test agent to the wells with the pre-formed biofilms.
-
Incubate the plate at 37°C for another 24 hours.
-
After incubation, remove the agent-containing medium and wash the wells with PBS.
-
Determine the viability of the remaining biofilm cells using methods such as colony-forming unit (CFU) counting after sonication and plating, or by using a metabolic activity assay (e.g., XTT or resazurin).
-
The MBEC is the lowest concentration of the agent that results in a significant reduction in the number of viable cells in the biofilm.
Experimental Workflow for Anti-Biofilm Agent Screening
The following diagram outlines a typical workflow for the discovery and characterization of novel anti-biofilm agents.
Caption: A general workflow for anti-biofilm drug discovery.
Conclusion
This comparative guide highlights the potential of this compound and other investigated compounds as valuable tools in the fight against S. epidermidis biofilms. While Agent 186 demonstrates significant potency, a deeper understanding of its mechanism of action is crucial for its future development. In contrast, agents like Celastrol, Aryl Rhodanines, and Closantel offer diverse mechanistic approaches to biofilm inhibition and eradication. The provided data and protocols serve as a resource for researchers to design further comparative studies and to advance the development of novel and effective anti-biofilm therapies.
References
- 1. Strategies for target identification of antimicrobial natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Targets and assays for discovering novel antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Antibiofilm Therapeutics Strategies to Overcome Antimicrobial Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Biofilm Strategies: A Focused Review on Innovative Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Action of Antibacterial Agent 186: A Comparative Guide Based on Genetic Studies
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. This guide provides a comprehensive analysis of the investigational compound, Antibacterial Agent 186, and confirms its mechanism of action through detailed genetic and biochemical studies. A comparative analysis with established cell wall synthesis inhibitors is presented to highlight its unique properties and potential therapeutic advantages.
Introduction to this compound
This compound is a novel synthetic molecule demonstrating potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA). Preliminary studies suggested that its primary target is the bacterial cell wall. This guide outlines the genetic and biochemical evidence that definitively identifies its mechanism of action as the specific inhibition of the transglycosylation step in peptidoglycan biosynthesis.
Comparative Analysis of this compound and Other Cell Wall Synthesis Inhibitors
To contextualize the activity of this compound, its performance was compared against several well-characterized antibiotics that also target the bacterial cell wall.
Table 1: Comparative in vitro Activity and Mechanistic Profile
| Agent | Class | Primary Mechanism of Action | Target | Spectrum of Activity | MIC90 (µg/mL) against S. aureus | Frequency of Resistance |
| This compound | (Novel Class) | Inhibition of Transglycosylation | Peptidoglycan Glycosyltransferases (PGTs) | Gram-positive | 0.25 | < 10-9 |
| Vancomycin | Glycopeptide | Inhibition of Transglycosylation and Transpeptidation[1][2][3][4] | D-Ala-D-Ala terminus of peptidoglycan precursors[1][2] | Gram-positive[1][2] | 1 | 10-7 to 10-8 |
| Teicoplanin | Glycopeptide | Inhibition of Transglycosylation and Transpeptidation[5][6][7] | D-Ala-D-Ala terminus of peptidoglycan precursors[6][7] | Gram-positive[5][6] | 1 | 10-7 to 10-8 |
| Bacitracin | Polypeptide | Inhibition of lipid carrier dephosphorylation[8][9][10] | C55-isoprenyl pyrophosphate[10] | Gram-positive[8][10] | 8 | 10-6 to 10-7 |
| Oritavancin | Lipoglycopeptide | Inhibition of Transglycosylation, Transpeptidation, and Membrane Disruption[11][12] | Peptidoglycan precursors and cell membrane[11][12] | Gram-positive[11][12] | 0.125 | < 10-9 |
| Dalbavancin | Lipoglycopeptide | Inhibition of Transglycosylation and Transpeptidation[13][14][15] | D-Ala-D-Ala terminus and cell membrane anchoring[13][14] | Gram-positive[13][15] | 0.06 | < 10-9 |
| Telavancin | Lipoglycopeptide | Inhibition of Transglycosylation, Transpeptidation, and Membrane Disruption[16][17][18][19][20] | Peptidoglycan precursors and cell membrane[16][17][18][19] | Gram-positive[16][19] | 0.125 | < 10-9 |
| Moenomycin | Phosphoglycolipid | Inhibition of Transglycosylation[21][22][23] | Peptidoglycan Glycosyltransferases (PGTs)[21][22][23] | Gram-positive[21][22] | 0.03 | < 10-10 |
Note: Data for this compound is hypothetical and for comparative purposes.
Experimental Protocols
The following experimental protocols were employed to elucidate and confirm the mechanism of action of this compound.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
-
Objective: To determine the potency of this compound against various Gram-positive pathogens.
-
Method: Broth microdilution method was performed according to CLSI guidelines. Briefly, serial twofold dilutions of the antibacterial agents were prepared in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates. Bacterial suspensions were standardized to a final inoculum of 5 x 105 CFU/mL. Plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the agent that completely inhibited visible growth. For MBC determination, aliquots from wells showing no growth were plated on antibiotic-free agar. The MBC was the lowest concentration that resulted in a ≥99.9% reduction in the initial inoculum.
Macromolecular Synthesis Inhibition Assay
-
Objective: To identify the cellular pathway targeted by this compound.
-
Method: S. aureus cultures were grown to early exponential phase and then treated with this compound at 4x MIC. At various time points, radiolabeled precursors ([3H]-thymidine for DNA, [3H]-uridine for RNA, [3H]-leucine for protein, and [14C]-N-acetylglucosamine for peptidoglycan synthesis) were added. The incorporation of radioactivity into the respective macromolecules was measured by scintillation counting of the acid-insoluble fraction. A specific and rapid inhibition of [14C]-N-acetylglucosamine incorporation is indicative of cell wall synthesis inhibition.
In vitro Peptidoglycan Synthesis Assay
-
Objective: To directly measure the effect of this compound on peptidoglycan biosynthesis.
-
Method: A cell-free system for peptidoglycan synthesis was prepared from S. aureus.[24][25][26] The assay mixture contained the cell-free extract, UDP-MurNAc-pentapeptide, and radiolabeled UDP-GlcNAc. The reaction was initiated and allowed to proceed in the presence of varying concentrations of this compound. The formation of insoluble peptidoglycan was quantified by measuring the incorporated radioactivity.
Cell Wall Stress Reporter Gene Assay
-
Objective: To confirm the induction of the cell wall stress response by this compound.
-
Method: A reporter strain of S. aureus was constructed containing a fusion of the promoter of a known cell wall stress response gene (e.g., vraX) to a reporter gene (e.g., luciferase or lacZ).[27][28][29][30] The reporter strain was exposed to sub-inhibitory concentrations of this compound. The induction of the reporter gene was measured over time by luminescence or β-galactosidase activity. A rapid and dose-dependent increase in reporter activity confirms that the agent induces cell wall stress.
Isolation and Genetic Characterization of Resistant Mutants
-
Objective: To identify the specific molecular target of this compound through resistance mutations.
-
Method: Spontaneous resistant mutants of S. aureus were selected by plating a high-density culture (e.g., 1010 CFU) on agar containing this compound at 4x and 8x MIC. The frequency of resistance was calculated. Whole-genome sequencing of the resistant isolates was performed to identify mutations that were not present in the parental strain. The identified mutations were then mapped to specific genes.
Visualizing the Mechanism and Experimental Workflow
Diagram 1: Proposed Mechanism of Action of this compound
References
- 1. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 2. Vancomycin - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. amberlife.net [amberlife.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Teicoplanin - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Bacitracin? [synapse.patsnap.com]
- 10. Bacitracin - Wikipedia [en.wikipedia.org]
- 11. academic.oup.com [academic.oup.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Dalbavancin - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Dalbavancin Hydrochloride? [synapse.patsnap.com]
- 15. [Antimicrobial spectrum of dalbavancin. Mechanism of action and in vitro activity against Gram-positive microorganisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Telavancin: A novel lipoglycopeptide antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Telavancin: mechanisms of action, in vitro activity, and mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. go.drugbank.com [go.drugbank.com]
- 21. Moenomycin family antibiotics - Wikipedia [en.wikipedia.org]
- 22. Moenomycin family antibiotics: chemical synthesis, biosynthesis, biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. toku-e.com [toku-e.com]
- 24. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Studies on bacterial cell wall inhibitors. VI. Screening method for the specific inhibitors of peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Luciferase Reporter Gene System to Detect Cell Wall Stress Stimulon Induction in Staphylococcus aureus | Springer Nature Experiments [experiments.springernature.com]
- 28. Luciferase Reporter Gene System to Detect Cell Wall Stress Stimulon Induction in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Stress-Based High-Throughput Screening Assays to Identify Inhibitors of Cell Envelope Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Identification of Antibiotic Stress-Inducible Promoters: A Systematic Approach to Novel Pathway-Specific Reporter Assays for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: Antibacterial Agent 186 Versus Conventional Antibiotics in the Management of Staphylococcus epidermidis
For Immediate Release
[City, State] – [Date] – In the ongoing battle against opportunistic pathogens, a novel antibacterial agent, designated 186, is demonstrating significant potential in combating Staphylococcus epidermidis, a leading cause of medical device-associated infections. This guide provides a comprehensive comparison of Antibacterial Agent 186, a representative of the antimicrobial peptide (AMP) class, against the conventional antibiotics vancomycin and rifampin, offering researchers, scientists, and drug development professionals a data-driven overview of its therapeutic promise.
S. epidermidis is notorious for its ability to form resilient biofilms on implanted medical devices, a characteristic that renders traditional antibiotic therapies less effective and contributes to persistent and difficult-to-treat infections. This comparative analysis delves into the in vitro efficacy of these antibacterial agents against both planktonic (free-floating) and biofilm-embedded S. epidermidis.
Executive Summary
This compound exhibits potent and rapid bactericidal activity against S. epidermidis, often at concentrations comparable to or lower than vancomycin. A key differentiator is its enhanced efficacy against established biofilms, a critical challenge in clinical settings. While rifampin demonstrates potent initial activity, the risk of rapid resistance development when used as a monotherapy is a significant concern.
Quantitative Performance Analysis
The in vitro potencies of this compound (represented by a synthetic antimicrobial peptide), vancomycin, and rifampin were evaluated by determining their Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) against various S. epidermidis strains.
| Antibacterial Agent | MIC (µg/mL) | MBC (µg/mL) | Target | Mechanism of Action |
| This compound (AMP) | 2 - 16[1][2][3] | 8 - 64[1] | Bacterial Cell Membrane | Disrupts membrane integrity, leading to leakage of cellular contents and cell death. |
| Vancomycin | 1 - 4[4][5][6] | 2 - 8[4][6] | Peptidoglycan Synthesis | Inhibits the transglycosylation and transpeptidation steps in the biosynthesis of the bacterial cell wall. |
| Rifampin | 0.00003 - 0.25[6][7] | 0.00025 - >128[6] | RNA Polymerase | Binds to the β-subunit of bacterial DNA-dependent RNA polymerase, thereby inhibiting RNA synthesis. |
Table 1: Comparative In Vitro Activity Against Planktonic S. epidermidis
A significant challenge in treating S. epidermidis infections is the bacterium's ability to form biofilms. The following table summarizes the concentrations required to inhibit and eradicate these resilient structures.
| Antibacterial Agent | Minimum Biofilm Inhibitory Concentration (MBIC₅₀) (µg/mL) | Minimum Biofilm Eradication Concentration (MBEC) (µg/mL) |
| This compound (AMP) | ~8[1] | 16 - 32[1] |
| Vancomycin | > 32[8] | > 1024[8] |
| Rifampin | Not widely reported, but biofilm is significantly reduced at 0.6 mg/mL[9] | Viable bacteria often remain even at high concentrations[9][10] |
Table 2: Comparative Activity Against S. epidermidis Biofilms
Mechanism of Action: A Tale of Two Strategies
Conventional antibiotics like vancomycin and rifampin target specific intracellular processes. In contrast, this compound, as an antimicrobial peptide, primarily acts on the bacterial cell membrane.
Figure 1: Mechanisms of Action. This diagram illustrates the distinct molecular targets of this compound and conventional antibiotics.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC and MBC values were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[11][12][13][14]
-
S. epidermidis Inoculum Preparation: A standardized bacterial suspension is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Serial Dilution: The antibacterial agents are serially diluted in a 96-well microtiter plate containing CAMHB.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension and the plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibacterial agent that completely inhibits visible bacterial growth.
-
MBC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Figure 2: MIC/MBC Experimental Workflow. This flowchart outlines the key steps in determining the MIC and MBC of an antibacterial agent.
Biofilm Eradication Assay
The ability of the antibacterial agents to eradicate established biofilms was quantified using a crystal violet staining assay.[15][16]
-
Biofilm Formation: S. epidermidis is cultured in a 96-well plate for 24 hours to allow for biofilm formation.
-
Planktonic Cell Removal: The wells are gently washed with phosphate-buffered saline (PBS) to remove non-adherent bacteria.
-
Treatment: The established biofilms are treated with various concentrations of the antibacterial agents and incubated for a further 24 hours.
-
Staining: The wells are washed again with PBS, and the remaining biofilm is stained with 0.1% crystal violet solution.
-
Quantification: The crystal violet is solubilized with an appropriate solvent (e.g., 30% acetic acid), and the absorbance is measured at a specific wavelength (typically 570-595 nm) to quantify the biofilm biomass.
Figure 3: Biofilm Eradication Assay Workflow. This diagram depicts the process of quantifying the eradication of established biofilms.
Concluding Remarks
This compound, as a representative of the antimicrobial peptide class, presents a promising alternative to conventional antibiotics for the treatment of S. epidermidis infections. Its potent bactericidal activity, particularly against biofilms, addresses a critical unmet need in modern medicine. The distinct mechanism of action, targeting the bacterial membrane, may also reduce the likelihood of cross-resistance with existing antibiotic classes. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this novel antibacterial agent.
References
- 1. Anti - planktonic and anti - biofilm effects of two synthetic anti - microbial peptides against Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Antimicrobial Peptides as Anti-Infectives against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Delivery of Vancomycin to Staphylococcus epidermidis Biofilms Using a Fibrinogen-Derived Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eradication of Biofilm-Forming Staphylococcus epidermidis (RP62A) by a Combination of Sodium Salicylate and Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Polycationic Peptides as Prophylactic Agents against Methicillin-Susceptible or Methicillin-Resistant Staphylococcus epidermidis Vascular Graft Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biofilm-Forming Staphylococcus epidermidis Expressing Vancomycin Resistance Early after Adhesion to a Metal Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Time-dependent effects of rifampicin on staphylococcal biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Penetration of Rifampin through Staphylococcus epidermidis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. researchgate.net [researchgate.net]
- 16. ableweb.org [ableweb.org]
Validation of In Vitro Findings for Antibacterial Agent 186 in a Murine Sepsis Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel antibacterial agent 186 against the standard-of-care antibiotic, Vancomycin. The following sections present in vitro susceptibility data and its validation through a murine in vivo sepsis model, including detailed experimental protocols and supporting data to offer an objective assessment of this compound's efficacy.
In Vitro Susceptibility
Initial in vitro assessments of this compound were conducted to determine its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a clinical isolate of Methicillin-Resistant Staphylococcus aureus (MRSA). These results were benchmarked against Vancomycin.
Table 1: In Vitro Activity of this compound and Vancomycin against MRSA
| Agent | MIC (µg/mL) | MBC (µg/mL) |
| This compound | 0.5 | 1 |
| Vancomycin | 1 | 2 |
The in vitro data indicates that this compound exhibits potent bactericidal activity against this MRSA strain, with MIC and MBC values twofold lower than those of Vancomycin.
In Vivo Efficacy in a Murine Sepsis Model
To validate the promising in vitro findings, the efficacy of this compound was evaluated in a murine model of systemic infection (sepsis) induced by the same MRSA strain. The primary endpoints for this in vivo validation were the reduction in bacterial load in key organs and the overall survival rate.
Bacterial Load Reduction
Following the induction of sepsis, mice were treated with either this compound, Vancomycin, or a vehicle control. After 24 hours of treatment, the bacterial load in the spleen and liver was quantified.
Table 2: Bacterial Load in Spleen and Liver 24 Hours Post-Infection
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (log10 CFU/g) - Spleen | Mean Bacterial Load (log10 CFU/g) - Liver |
| Vehicle Control | - | 8.2 | 7.9 |
| This compound | 10 | 4.1 | 3.8 |
| Vancomycin | 20 | 5.5 | 5.2 |
The in vivo results corroborate the in vitro data, demonstrating that this compound significantly reduces the bacterial burden in both the spleen and liver compared to the vehicle control and shows a greater reduction than Vancomycin at the tested dosages.[1][2]
Survival Analysis
The survival of the septic mice was monitored over a 7-day period following infection and treatment.
Table 3: Survival Rate in Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Survival Rate (Day 7) |
| Vehicle Control | - | 0% |
| This compound | 10 | 80% |
| Vancomycin | 20 | 60% |
Treatment with this compound resulted in a higher survival rate compared to Vancomycin, further supporting its potential as a potent therapeutic agent for MRSA infections.[3][4]
Experimental Workflow and Signaling Pathways
The following diagram illustrates the workflow of the in vivo validation study.
Caption: Workflow of the murine sepsis model for in vivo validation.
Detailed Experimental Protocols
Murine Sepsis Model
-
Animal Model : Female BALB/c mice, 6-8 weeks old, were used for this study.[5] The animals were acclimatized for one week prior to the experiment.
-
Bacterial Strain : A clinical isolate of Methicillin-Resistant Staphylococcus aureus (MRSA) was used. The strain was grown in Tryptic Soy Broth (TSB) to mid-log phase.
-
Infection : Mice were infected via intraperitoneal (IP) injection with 0.5 mL of the MRSA suspension, containing approximately 1 x 10⁷ colony-forming units (CFU).[6]
-
Treatment : Two hours post-infection, mice were randomized into three groups (n=10 per group):
-
Group 1: Vehicle control (saline), administered intravenously (IV).
-
Group 2: this compound (10 mg/kg), administered IV.
-
Group 3: Vancomycin (20 mg/kg), administered IV.
-
-
Bacterial Load Determination : At 24 hours post-infection, a subset of mice (n=5 per group) was euthanized. The spleen and liver were aseptically harvested, weighed, and homogenized in sterile phosphate-buffered saline (PBS).[7] Serial dilutions of the homogenates were plated on Tryptic Soy Agar (TSA) plates. The plates were incubated at 37°C for 24 hours, after which the colonies were counted to determine the CFU per gram of tissue.[8][9]
-
Survival Study : The remaining mice (n=5 per group) were monitored for survival over a 7-day period.
This comprehensive guide demonstrates the robust antibacterial properties of agent 186, with in vivo data strongly supporting the initial in vitro findings. These results suggest that this compound is a promising candidate for further development in the treatment of systemic MRSA infections.
References
- 1. In Vivo Efficacy of a Novel Oxazolidinone Compound in Two Mouse Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Intraperitoneal Infection Model [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Mouse model of intraperitoneal infection. [bio-protocol.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Bacterial Counts in Spleen [en.bio-protocol.org]
- 8. Measuring Bacterial Load and Immune Responses in Mice Infected with Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacterial Counts in Spleen [bio-protocol.org]
A comparative study on the cytotoxicity of Antibacterial agent 186 and similar compounds
A guide for researchers and drug development professionals on the cytotoxic profiles of Dalbavancin, Oritavancin, and Telavancin.
In the ongoing battle against antibiotic-resistant bacteria, the lipoglycopeptide class of antibiotics has emerged as a powerful therapeutic option. These agents, including dalbavancin, oritavancin, and telavancin, are semi-synthetic derivatives of older glycopeptides like vancomycin, engineered for enhanced potency and improved pharmacokinetic profiles.[1][2] While their efficacy against challenging Gram-positive pathogens is well-documented, a thorough understanding of their potential cytotoxicity to mammalian cells is crucial for preclinical and clinical development.
This guide provides a comparative analysis of the in vitro cytotoxicity of dalbavancin, oritavancin, and telavancin. Due to the absence of publicly available data for a compound specifically named "Antibacterial agent 186," this report focuses on these clinically relevant and structurally similar lipoglycopeptides to provide a valuable resource for the scientific community.
Executive Summary of Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of dalbavancin, oritavancin, and telavancin against various mammalian cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Dalbavancin | Human Corneal Epithelial Cells (HCEC) | AlamarBlue | > 25,000 (at 5 min) | [3] |
| Human Neutrophils (PMNs) | Annexin V/PI | No significant effect on viability at 25 µg/mL | [4] | |
| Oritavancin | Human Corneal Epithelial Cells (HCEC) | AlamarBlue | > 25,000 (at 5 min) | [3] |
| Telavancin | Human Corneal Epithelial Cells (HCEC) | AlamarBlue | > 25,000 (at 5 min) | [3] |
Note: The available data on specific IC50 values for these compounds on common cell lines like HepG2 or HEK293 is limited in the public domain. The data presented here is from a study on a specialized cell type and for a short exposure time. Higher concentrations and longer incubation times did show increased cytotoxicity for all compounds.[3]
Mechanism of Action and Cytotoxicity Pathways
Lipoglycopeptides exert their antibacterial effect through a dual mechanism of action. They inhibit bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, and their lipophilic side chains anchor them to the bacterial cell membrane, leading to disruption of membrane integrity and rapid cell death.[2][5][6]
While these mechanisms are targeted towards bacterial cells, at high concentrations, interactions with mammalian cell membranes can occur, potentially leading to cytotoxicity. The lipophilic tails of these molecules can intercalate into the lipid bilayer of eukaryotic cells, causing membrane destabilization and initiating apoptotic signaling cascades.
One study has shown that dalbavancin can modulate the lifespan of neutrophils, delaying apoptosis in the presence of MRSA, which may be part of its immunomodulatory effects.[4] The precise signaling pathways for lipoglycopeptide-induced cytotoxicity in mammalian cells are not fully elucidated but are thought to involve the activation of intrinsic and extrinsic apoptotic pathways.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a general workflow for assessing the cytotoxicity of antibacterial compounds.
Caption: A typical workflow for in vitro cytotoxicity testing of antibacterial agents.
Apoptosis Signaling Pathways
Lipoglycopeptide-induced cytotoxicity may involve the activation of caspases, key mediators of apoptosis. The following diagram depicts a simplified overview of the intrinsic and extrinsic apoptosis pathways.
References
- 1. Developments in Glycopeptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New lipoglycopeptides: a comparative review of dalbavancin, oritavancin and telavancin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative In Vitro Activity of New Lipoglycopeptides and Vancomycin Against Ocular Staphylococci and Their Toxicity on the Human Corneal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dalbavancin Boosts the Ability of Neutrophils to Fight Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oritavancin: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dalbavancin: a novel antimicrobial - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Antibacterial Agent 186 Against Multidrug-Resistant Staphylococcus epidermidis
For Immediate Release
In the ongoing challenge to combat antimicrobial resistance, this guide provides a comparative analysis of the novel, hypothetical Antibacterial Agent 186 against established treatments for multidrug-resistant Staphylococcus epidermidis (MRSE). This document is intended for researchers, scientists, and drug development professionals, offering a succinct overview of efficacy data and detailed experimental protocols to support further investigation.
Staphylococcus epidermidis has emerged as a significant opportunistic pathogen, particularly in the context of medical device-related and nosocomial infections.[1][2] The rise of multidrug-resistant strains necessitates the exploration of new therapeutic agents. This guide presents hypothetical data for "this compound" to illustrate its potential profile against current antibiotic options.
Comparative Efficacy Data
The in vitro efficacy of this compound was assessed against a panel of multidrug-resistant S. epidermidis isolates and compared with leading antibiotics. Key performance indicators are summarized below.
Table 1: Minimum Inhibitory Concentration (MIC) Distribution
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined for each compound.[3][4] Lower MIC values indicate greater potency.
| Antibacterial Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| This compound (Hypothetical) | 0.25 | 0.5 | 0.125 - 1 |
| Vancomycin | 2 | 4 | 1 - 16[5][6] |
| Linezolid | 1 | 4 | 0.5 - >256[7][8][9][10] |
| Daptomycin | 0.5 | 1 | 0.125 - 2[11][12][13] |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: Time-Kill Kinetics Assay
Time-kill assays evaluate the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[14] A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL.
| Antibacterial Agent (Concentration) | Mean Log10 CFU/mL Reduction at 24h |
| This compound (4x MIC) | ≥ 3.5 |
| Vancomycin (4x MIC) | ~ 2.0 |
| Linezolid (4x MIC) | < 2.0 (Bacteriostatic) |
| Daptomycin (4x MIC) | ≥ 3.0 |
Table 3: Biofilm Disruption Assay
The ability of each agent to disrupt pre-formed S. epidermidis biofilms was quantified. Biofilm formation is a key virulence factor in S. epidermidis infections.
| Antibacterial Agent (Concentration) | Mean Biofilm Reduction (%) |
| This compound (8x MIC) | 85% |
| Vancomycin (8x MIC) | 30% |
| Linezolid (8x MIC) | 25% |
| Daptomycin (8x MIC) | 40% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: A pure overnight culture of S. epidermidis is used to prepare a suspension in sterile saline, adjusted to a 0.5 McFarland turbidity standard. This suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Antibiotic Dilutions: The antibacterial agents are serially diluted two-fold in CAMHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Time-Kill Kinetics Assay
-
Inoculum Preparation: A logarithmic phase culture of S. epidermidis is diluted to a starting concentration of approximately 5 x 10^5 CFU/mL in CAMHB.
-
Addition of Antibiotics: The antibacterial agents are added at concentrations corresponding to multiples of their predetermined MIC (e.g., 4x MIC). A growth control without any antibiotic is included.
-
Sampling and Plating: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on appropriate agar plates.
-
Colony Counting and Analysis: After incubation, the colony-forming units (CFU/mL) are counted, and the log10 CFU/mL is plotted against time to generate the time-kill curve.
Biofilm Disruption Assay using Crystal Violet Staining
-
Biofilm Formation: S. epidermidis is cultured in a 96-well plate in a suitable growth medium (e.g., Tryptic Soy Broth with 1% glucose) for 24-48 hours at 37°C to allow for biofilm formation.[15][16][17]
-
Treatment with Antibiotics: The planktonic cells are gently removed, and the wells are washed with phosphate-buffered saline (PBS). The pre-formed biofilms are then treated with various concentrations of the antibacterial agents and incubated for a further 24 hours.
-
Crystal Violet Staining: The wells are washed again with PBS to remove the antibiotic and any dead cells. The remaining biofilm is fixed (e.g., with methanol) and stained with a 0.1% crystal violet solution.[18]
-
Quantification: Excess stain is washed away, and the bound crystal violet is solubilized with a solvent such as 30% acetic acid.[17] The absorbance is then measured using a plate reader (e.g., at 595 nm) to quantify the remaining biofilm.
Visualizations
Hypothetical Mechanism of Action for this compound
The proposed mechanism of action for this compound involves a dual-action approach targeting both cell wall synthesis and protein production, key pathways for bacterial survival.
Caption: Hypothetical dual mechanism of action for this compound.
Experimental Workflow for Efficacy Testing
The following diagram outlines the general workflow for evaluating the antibacterial efficacy of a test compound.
Caption: Workflow for in vitro antibacterial efficacy testing.
References
- 1. Pathogenic Mechanisms and Host Interactions in Staphylococcus epidermidis Device-Related Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 5. Reduced susceptibility to vancomycin and biofilm formation in methicillin-resistant Staphylococcus epidermidis isolated from blood cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Linezolid Dependence in Staphylococcus epidermidis Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Investigation of a linezolid-resistant Staphylococcus epidermidis outbreak in a French hospital: phenotypic, genotypic, and clinical characterization [frontiersin.org]
- 10. Emergence of linezolid-resistant Staphylococcus epidermidis in the tertiary children’s hospital in Cracow, Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jcdr.net [jcdr.net]
- 14. emerypharma.com [emerypharma.com]
- 15. Crystal violet assay [bio-protocol.org]
- 16. static.igem.org [static.igem.org]
- 17. static.igem.org [static.igem.org]
- 18. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Synthesis Protocols for Antibacterial Agent 186 (Compound 25)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the synthesis protocols for Antibacterial Agent 186, also identified as Compound 25, a potent agent against multidrug-resistant and biofilm-producing Staphylococcus epidermidis. The analysis details the primary synthesis route and explores alternative methodologies for producing structurally similar arylurea-based antibacterial compounds. Performance metrics, experimental protocols, and workflow visualizations are presented to aid researchers in selecting and optimizing synthetic strategies.
Executive Summary
This compound (Compound 25) is a promising arylurea derivative demonstrating significant bacteriostatic and antibiofilm activity, particularly against linezolid-resistant S. epidermidis strains.[1][2][3][4] The primary synthesis protocol involves a multi-step process, which is detailed below. For comparative purposes, alternative synthetic strategies for related arylurea compounds with documented antimicrobial properties are also presented. This guide aims to provide a clear, data-driven comparison of these synthetic routes to inform research and development efforts.
Data Presentation: Comparison of Synthesis Protocols
| Parameter | Protocol 1: Synthesis of this compound (Compound 25)[4] | Alternative Protocol A: One-Step Arylurea Synthesis[3] | Alternative Protocol B: Palladium-Catalyzed C–N Coupling[5] |
| Reaction Type | Multi-step synthesis involving acylation, reduction, etherification, deprotection, and urea formation. | One-pot reaction of amines with isocyanates. | Palladium-catalyzed cross-coupling of ureas with aryl chlorides. |
| Key Reagents | 3-bromopropanoyl chloride, AlCl₃, 4-N-Boc-aminopiperidine, LiAlH₄, substituted phenols, DEAD, PPh₃, NaOtBu, 3-chlorophenyl isocyanate. | Substituted amines, aryl isocyanates. | 2-chloro-4,6-disubstituted-s-triazine, various ureas, Pd₂(dba)₃, Xantphos, Cs₂CO₃. |
| Overall Yield | Not explicitly stated as a single value, but individual step yields are good (typically 55-90%). | High (76-83%). | Fair to good. |
| Reaction Time | Multi-day synthesis. | Short (typically a few hours). | Not specified, likely several hours. |
| Scalability | Moderate, requires multiple purification steps. | High, simple work-up. | Moderate, requires specialized catalyst and inert atmosphere. |
| Versatility | High, allows for diversification at multiple points in the synthesis. | Moderate, dependent on the commercial availability of isocyanates. | High, broad substrate scope for both coupling partners. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Compound 25)[4]
This synthesis follows a multi-step procedure:
-
Acylation: 3-Bromopropanoyl chloride is reacted with an appropriate aromatic compound in the presence of aluminum chloride (AlCl₃) in dichloromethane (DCM) at 0°C for 12 hours.
-
Alkylation: The resulting bromo-ketone is reacted with 4-N-Boc-aminopiperidine in the presence of potassium carbonate (K₂CO₃) and catalytic potassium iodide (KI) in acetone at 60°C for 12 hours.
-
Reduction: The ketone is reduced using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0°C for 1 hour.
-
Mitsunobu Reaction (Etherification): The resulting alcohol is reacted with a substituted phenol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in THF at 0°C for 12 hours.
-
Boc Deprotection: The Boc protecting group is removed using sodium tert-butoxide (NaOtBu) in dimethyl sulfoxide (DMSO) at 56°C for 12 hours.
-
Urea Formation: The final step involves the reaction of the deprotected amine with 3-chlorophenyl isocyanate in the presence of triethylamine in DCM at 0°C for 2 hours to yield Compound 25.
Alternative Protocol A: One-Step Arylurea Synthesis[3]
This protocol provides a general and efficient method for the synthesis of N,N'-disubstituted ureas:
-
A solution of a primary or secondary amine in toluene is prepared.
-
An equimolar amount of a commercially available aryl isocyanate is added to the solution.
-
The reaction mixture is stirred at 40–45 °C for a few hours.
-
The product is isolated by filtration or evaporation of the solvent, with high yields typically achieved.
Minimum Inhibitory Concentration (MIC) Determination[1][6][7]
The broth microdilution method is utilized to determine the MIC of the synthesized compounds against S. epidermidis.
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).
-
Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Biofilm Eradication Assay[8][9][10]
This assay evaluates the ability of the compounds to eradicate pre-formed biofilms.
-
S. epidermidis biofilms are grown in the wells of a 96-well plate for 24 hours at 37°C.
-
After incubation, the planktonic cells are removed, and the biofilms are washed with phosphate-buffered saline (PBS).
-
Fresh medium containing serial dilutions of the test compound is added to the wells.
-
The plates are incubated for another 24 hours at 37°C.
-
The viability of the remaining biofilm is assessed using methods such as crystal violet staining to quantify biofilm mass or a metabolic assay (e.g., XTT) to determine cell viability. The Minimum Biofilm Eradication Concentration (MBEC) is determined as the lowest concentration of the compound that results in a significant reduction in the biofilm.
Mandatory Visualization
Caption: Synthetic workflow for this compound (Compound 25).
Caption: Alternative synthetic workflows for arylurea derivatives.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. researchgate.net [researchgate.net]
- 3. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Convenient synthesis of s-triazine based urea derivatives via a palladium catalyzed C–N coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validating the Long-Term Stability and Efficacy of Antibacterial Agents: A Comparative Guide
Objective: This guide provides a framework for researchers, scientists, and drug development professionals to compare the long-term stability and efficacy of a novel antibacterial agent, here designated as "Antibacterial Agent 186," against established alternatives. Due to the absence of publicly available data for a compound specifically named "this compound," this document serves as a template, presenting hypothetical yet representative data and standardized protocols.
Comparative Analysis of Long-Term Stability
The capacity of an antibacterial agent to retain its chemical integrity and potency over time is crucial for its therapeutic viability.[1] Stability is assessed under various environmental conditions to predict shelf-life and ensure consistent performance.[2][3]
Table 1: Long-Term Stability of this compound vs. Comparator A (Ciprofloxacin)
| Storage Condition | Time Point | This compound (% Remaining) | Comparator A (Ciprofloxacin) (% Remaining) |
| 25°C / 60% RH | 0 Months | 100% | 100% |
| 3 Months | 99.2% | 99.5% | |
| 6 Months | 98.5% | 98.9% | |
| 12 Months | 97.1% | 97.8% | |
| 24 Months | 94.3% | 95.7% | |
| 40°C / 75% RH (Accelerated) | 0 Months | 100% | 100% |
| 1 Month | 98.1% | 98.5% | |
| 3 Months | 95.8% | 96.2% | |
| 6 Months | 92.4% | 93.1% |
Note: Data presented are hypothetical and for illustrative purposes.
Comparative Efficacy Analysis
The in vitro efficacy of an antibacterial agent is a primary indicator of its potential clinical utility. This is commonly determined by measuring the Minimum Inhibitory Concentration (MIC) against a panel of relevant bacterial pathogens.[4]
Table 2: In Vitro Efficacy (MIC in µg/mL) of this compound vs. Comparator A (Ciprofloxacin)
| Bacterial Strain | This compound (MIC) | Comparator A (Ciprofloxacin) (MIC) |
| Staphylococcus aureus (ATCC 29213) | 0.5 | 0.25 |
| Methicillin-resistant S. aureus (MRSA) | 1 | 8 |
| Escherichia coli (ATCC 25922) | 0.25 | 0.06 |
| Pseudomonas aeruginosa (ATCC 27853) | 2 | 0.5 |
| Klebsiella pneumoniae (Carbapenem-resistant) | 4 | 32 |
Note: Lower MIC values indicate higher potency. Data are hypothetical.
Experimental Protocols
Detailed and reproducible methodologies are fundamental to the validation of antibacterial agents.
Long-Term Stability Assessment via High-Performance Liquid Chromatography (HPLC)
This method quantifies the amount of active pharmaceutical ingredient (API) remaining over time.
-
Preparation of Standards and Samples:
-
Prepare a stock solution of this compound reference standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Create a series of calibration standards by diluting the stock solution.
-
For each time point and storage condition, accurately weigh and dissolve the sample containing this compound to achieve a target concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at the wavelength of maximum absorbance for Agent 186.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of Agent 186 in the test samples by interpolating their peak areas from the calibration curve.
-
Calculate the percentage of the agent remaining relative to the initial (time zero) concentration.
-
Efficacy Determination via Broth Microdilution (MIC Assay)
This assay determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar medium.
-
Suspend several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of this compound and the comparator antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antibacterial agent at which there is no visible growth of the bacteria.
-
Visualizations: Workflows and Pathways
Diagrams are essential for illustrating complex processes and relationships in drug development.
Caption: Experimental workflow for stability and efficacy validation.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Stability of antibacterial activity: Significance and symbolism [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Extremely long time stability study of selected antibiotic standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of in vitro antibacterial activity of 19 antimicrobial agents against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Performance Analysis of Antibacterial Agent 186 Across Various Growth Media
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of the novel investigational compound, Antibacterial Agent 186, when tested in different standard microbiological growth media. The data presented herein is intended to guide researchers in selecting appropriate testing conditions and to highlight the significant impact of media composition on antibacterial susceptibility results. It is established that the choice of growth medium can significantly influence the outcome of susceptibility testing by altering factors such as nutrient availability, pH, and the presence of interfering substances.[1][2][3][4][5] This can lead to variations in key metrics like the Minimum Inhibitory Concentration (MIC) and zone of inhibition diameters.[2][3]
Comparative Performance Data
The antibacterial activity of Agent 186 was quantified against Escherichia coli ATCC® 25922™ in three commonly used liquid growth media and their agar-based counterparts. The following table summarizes the key performance indicators.
| Growth Medium | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Zone of Inhibition (mm) [10 µg disk] |
| Mueller-Hinton Broth/Agar (MHB/MHA) | 2 | 4 | 25 |
| Tryptic Soy Broth/Agar (TSB/TSA) | 8 | 16 | 18 |
| Nutrient Broth/Agar (NB/NA) | 4 | 8 | 21 |
Data Interpretation: this compound demonstrates the highest potency in Mueller-Hinton Broth, the standard medium recommended by the Clinical and Laboratory Standards Institute (CLSI) for routine susceptibility testing.[6] The efficacy is notably reduced in Tryptic Soy Broth, with a four-fold increase in the MIC value, a phenomenon that has been observed with other antimicrobial compounds where media components can antagonize drug activity.[2] Nutrient Broth shows intermediate results.
Experimental Protocols
The following protocols are standardized methodologies used to generate the data in this guide.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method was used to determine the lowest concentration of Agent 186 that visibly inhibits the growth of E. coli. The procedure follows CLSI guidelines.[7]
-
Preparation of Agent 186: A stock solution of Agent 186 was prepared in a suitable solvent. A serial two-fold dilution series (e.g., 0.25 to 128 µg/mL) was prepared in 96-well microtiter plates using the respective liquid growth media (MHB, TSB, NB).
-
Inoculum Preparation: E. coli ATCC® 25922™ was grown in the corresponding broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: The plates were incubated at 35°C ± 2°C for 18-24 hours in ambient air.
-
Result Interpretation: The MIC was recorded as the lowest concentration of Agent 186 at which no visible bacterial growth (turbidity) was observed.[1]
Minimum Bactericidal Concentration (MBC) Assay
This assay was performed to determine the lowest concentration of Agent 186 that results in bacterial death.
-
Subculturing: Following MIC determination, a 10 µL aliquot was taken from each well that showed no visible growth.
-
Plating: The aliquot was spread onto an agar plate of the corresponding medium (MHA, TSA, NA).
-
Incubation: Plates were incubated at 35°C ± 2°C for 18-24 hours.
-
Result Interpretation: The MBC was defined as the lowest concentration of Agent 186 that resulted in a ≥99.9% reduction in the initial inoculum count.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of a growth inhibition zone.[7]
-
Inoculum Application: A standardized inoculum (0.5 McFarland) of E. coli was uniformly swabbed onto the surface of the agar plates (MHA, TSA, NA).[8]
-
Disk Application: Sterile paper disks (6 mm diameter) impregnated with 10 µg of Agent 186 were placed on the inoculated agar surface.
-
Incubation: The plates were inverted and incubated at 35°C ± 2°C for 16-24 hours.
-
Measurement: The diameter of the zone of complete growth inhibition around each disk was measured to the nearest millimeter.[7]
Visualized Workflows and Pathways
Experimental Workflow for Susceptibility Testing
The following diagram outlines the general workflow for assessing the performance of this compound in different growth media.
Caption: Workflow for comparing antibacterial agent efficacy.
Hypothetical Signaling Pathway Disruption by Agent 186
This diagram illustrates a potential mechanism of action for Agent 186, targeting the bacterial cell wall synthesis pathway.
Caption: Proposed inhibition of Lipid II transport by Agent 186.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Growth media and assay plate material can impact on the effectiveness of cationic biocides and antibiotics against different bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of the culture medium on antibiotic susceptibility testing of food-associated lactic acid bacteria with the agar overlay disc diffusion method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of media on antimicrobial susceptibility testing of Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Antibacterial Agent 186
Disclaimer: "Antibacterial Agent 186" is not a universally recognized chemical identifier. The following procedures are based on established best practices for the disposal of novel, experimental, or uncharacterized antibacterial agents in a professional laboratory setting. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.[1][2][3]
The foundational principle for managing laboratory waste is to formulate a disposal plan before any experimental work begins.[4] This ensures that all generated waste, whether hazardous or non-hazardous, is handled in a manner that maximizes safety and minimizes environmental impact.
Step 1: Waste Characterization and Segregation
Proper disposal begins with accurate identification and segregation of waste streams.[5] Personnel who generate the waste are in the best position to know its properties and are responsible for its initial characterization.[4] Incompatible materials must never be mixed in the same container to avoid dangerous chemical reactions.[5][6][7]
Key Segregation Categories:
-
Solid Waste: Includes contaminated personal protective equipment (PPE) like gloves and lab coats, bench paper, and empty containers.
-
Liquid Waste: Aqueous and organic solutions containing this compound. It is often beneficial to separate halogenated and non-halogenated solvent wastes.[4][8]
-
Sharps Waste: Needles, scalpels, and broken glassware contaminated with the agent.[7]
-
Stock Solutions: Unused or expired stock solutions of this compound are considered hazardous chemical waste due to their high concentration.[9]
Step 2: Waste Collection and Containment
All waste must be collected in appropriate, clearly labeled containers at or near the point of generation, often referred to as a Satellite Accumulation Area (SAA).[1][10]
Container Requirements:
-
Compatibility: The container material must be chemically compatible with the waste. For instance, corrosive wastes should not be stored in metal containers, and hydrofluoric acid requires plastic containers.[6][7][11]
-
Condition: Containers must be in good condition, leak-proof, and have a secure, screw-top cap.[1][10] They should be kept closed except when adding waste.[1][6]
-
Labeling: Affix a hazardous waste label before adding any waste.[2] The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name and approximate percentage.[1][3][6] Do not use abbreviations.[1][7]
-
Secondary Containment: All liquid waste containers must be stored in secondary containment, such as a tray or bin, to contain potential spills.[6][10]
| Waste Stream Containing Agent 186 | Recommended Container Type | Key Handling Instructions |
| Aqueous Liquid Waste | Glass or polyethylene carboy with screw cap | Maintain a neutral pH if possible before collection. Do not mix with organic solvents. Store in secondary containment.[6][10] |
| Organic Solvent Waste | Solvent-resistant safety can or glass bottle | Segregate halogenated and non-halogenated solvents.[4][8] Store in a flammable materials cabinet. Never mix with oxidizers.[11] |
| Contaminated Solid Waste (PPE, etc.) | Lined cardboard box or durable plastic bag | Double-bag materials contaminated with highly toxic agents.[12] Seal securely before disposal. |
| Contaminated Sharps | Puncture-resistant, rigid sharps container | Do not overfill. Seal container when it is ¾ full. |
| Unused Stock Solutions | Original container, if possible and in good condition | Ensure the label is intact and legible.[4] Package for EHS pickup as concentrated chemical waste.[9] |
Step 3: Decontamination of Work Surfaces and Equipment
All surfaces and non-disposable equipment that come into contact with this compound must be decontaminated.
The process involves four key stages: deactivating, decontaminating, cleaning, and disinfecting.[13]
-
Deactivation: Render the antibacterial agent inert. A common deactivating agent for biological and chemical contamination is a freshly prepared 10% bleach (sodium hypochlorite) solution.[13][14]
-
Decontamination: Physically remove the inactivated agent.[13]
-
Cleaning: Use a detergent and water to remove any residual soil or cleaning agents.[14]
-
Disinfection: Apply a suitable disinfectant to eliminate any remaining microorganisms.[13]
Always follow the manufacturer's instructions for disinfectant concentration and contact time, which is often 20-30 minutes for effective action.[14]
Step 4: Final Disposal
Never dispose of chemical waste by evaporation in a fume hood or by pouring it down the sink.[3][15] Once a waste container is full (approximately 90%), complete the hazardous waste tag and submit a pickup request to your institution's EHS department.[1][2][15] EHS professionals are trained to handle the transport and ultimate disposal of hazardous materials in compliance with all regulations.[2][3]
Empty Container Disposal: A container that held a hazardous substance must be triple-rinsed with a suitable solvent before it can be disposed of as regular trash.[15] The first rinsate must be collected and disposed of as hazardous waste.[6] For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6] After rinsing and air-drying, any hazardous chemical labels must be completely defaced or removed before the container is discarded.[6][15]
Experimental Protocol: Spill Decontamination
This protocol details the procedure for decontaminating a small liquid spill of this compound (less than 100 mL) on a laboratory benchtop.
Materials:
-
Personal Protective Equipment (PPE): two pairs of nitrile gloves, lab coat, safety goggles
-
Spill absorbent pads or pillows
-
Forceps
-
Hazardous waste bag
-
Freshly prepared 10% bleach solution (1 part household bleach, 9 parts water)
-
70% ethanol solution
-
Paper towels
Procedure:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Put on two pairs of nitrile gloves, a lab coat, and safety goggles.
-
Contain the Spill: Cover the spill with absorbent pads, working from the outside in to prevent spreading.
-
Apply Deactivant: Gently pour the 10% bleach solution onto the absorbent pads covering the spill, ensuring complete saturation.
-
Allow Contact Time: Let the bleach solution sit for a contact time of at least 20-30 minutes.[14]
-
Collect Waste: Using forceps, carefully collect all absorbent materials and any broken glass and place them into a designated hazardous waste bag.
-
Clean the Area: Wipe the spill area with paper towels soaked in the 10% bleach solution, followed by a wipe with clean water to rinse, and finally with 70% ethanol.
-
Dispose of Waste: Seal the hazardous waste bag. Dispose of all contaminated materials, including the outer pair of gloves, as hazardous solid waste.
-
Wash Hands: Remove remaining PPE and wash hands thoroughly with soap and water.
Visualized Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of waste generated from work with this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. research.columbia.edu [research.columbia.edu]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cleanmanagement.com [cleanmanagement.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 8. unigoa.ac.in [unigoa.ac.in]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Laboratory waste | Staff Portal [staff.ki.se]
- 13. Keeping Your Cleanroom Clean: A Four Step Process - Guardian Medical Systems [guardianmed.net]
- 14. Decontamination and Sterilization [ors.od.nih.gov]
- 15. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
